Methyl 6-fluoropyridine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYBWNNPVXFCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548564 | |
| Record name | Methyl 6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427-06-1 | |
| Record name | Methyl 6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-fluoropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Methyl 6-fluoropyridine-3-carboxylate, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and materials science. This document details its physical and chemical characteristics, provides an experimental protocol for its synthesis, and presents its spectral data for identification and characterization purposes.
Core Chemical Properties
This compound is a solid organic compound at room temperature, appearing as flakes. Its core structure consists of a pyridine ring substituted with a fluorine atom at the 6-position and a methyl carboxylate group at the 3-position.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO₂ | |
| Molecular Weight | 155.13 g/mol | |
| CAS Number | 1427-06-1 | |
| Appearance | Flakes | |
| Melting Point | 48-52 °C | |
| Flash Point | 98.9 °C (210.0 °F) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 2,5-dibromopyridine. The first step involves the formation of the precursor, 6-fluoronicotinic acid, followed by esterification to yield the final product.
Logical Workflow for Synthesis
Caption: Synthesis pathway of this compound.
Step 1: Preparation of 6-Fluoronicotinic Acid
A patented method describes the synthesis of 6-fluoronicotinic acid from 2,5-dibromopyridine.[1] This process involves a selective Grignard exchange reaction, followed by reaction with a chloroformate to produce a 6-bromonicotinate intermediate. This intermediate then undergoes a fluorination reaction using tetramethylammonium fluoride, followed by hydrolysis to yield 6-fluoronicotinic acid.[1] While the patent provides the general route, specific experimental details for laboratory-scale synthesis require further adaptation.
Step 2: Esterification of 6-Fluoronicotinic Acid
A detailed experimental protocol for the synthesis of this compound from 6-fluoronicotinic acid is available.[2]
Experimental Protocol:
-
Dissolve 6-fluoronicotinic acid (255 mg, 1.32 mmol) in methanol (5 mL) at room temperature.
-
Add (trimethylsilyl)diazomethane (4.0 mL of a 2 M solution in ether, 8.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to obtain this compound.
This procedure yields the product which can be used in subsequent steps without further purification.[2]
Spectral Data and Characterization
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectral Data
| Technique | Data | Source(s) |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 8.79 (d, J=2.6 Hz, 1H), 8.47 (td, J=7.9, 2.6 Hz, 1H), 7.35 (ddd, J=8.5, 2.6, 0.6 Hz, 1H), 3.88 (s, 3H) | [2] |
| Mass Spectrometry (ESIMS) | Calculated for [M+H]⁺: 156.0, Found: 156.1 | [2] |
| Infrared (IR) | Characteristic absorptions are expected for C=O (ester), C-F, and aromatic C-H and C=C bonds. The C=O stretch for an aromatic ester typically appears in the range of 1730-1715 cm⁻¹. Aromatic C-H stretching vibrations are observed between 3100-3000 cm⁻¹. | [3][4] |
Reactivity and Potential Applications
Fluorinated pyridine derivatives are of significant interest in drug discovery and agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity.[5]
Chemical Reactivity
The presence of the electron-withdrawing fluorine atom and the ester group influences the reactivity of the pyridine ring. The molecule is susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the fluorine atom. The ester group can undergo hydrolysis to the corresponding carboxylic acid or amidation to form various amides.
Biological Activity
While specific biological activity and signaling pathway interactions for this compound are not extensively documented, related fluorinated pyridines have shown potential as antimicrobial and antifungal agents.[6] The introduction of a fluorine atom can significantly alter the biological properties of a molecule, often leading to enhanced efficacy.[5] Further research is warranted to explore the pharmacological profile of this specific compound.
Safety and Handling
This compound is classified as an acute toxicant (oral) and can cause serious eye damage. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard and Precautionary Statements
-
Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage)
-
Precautionary Codes: P264, P270, P280, P301 + P312, P305 + P351 + P338, P501
This guide provides a foundational understanding of the chemical properties of this compound. For further in-depth research and application development, consulting the primary literature is highly recommended.
References
- 1. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 2. 6-FLUORONICOTINIC ACID METHYL ESTER | 1427-06-1 [chemicalbook.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Methyl 6-fluoro-5-methylpyridine-3-carboxylate | 211122-38-2 [smolecule.com]
An In-depth Technical Guide to Methyl 6-fluoropyridine-3-carboxylate (CAS 1427-06-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-fluoropyridine-3-carboxylate, with CAS number 1427-06-1, is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a fluorine atom and a methyl carboxylate group, makes it a valuable synthetic building block. The strategic placement of the fluorine atom can impart unique physicochemical properties to derivative molecules, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are highly desirable in the design of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 1427-06-1 |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Appearance | White to light yellow solid/flakes |
| Melting Point | 48-52 °C |
| Boiling Point | 210.3±20.0 °C (Predicted) |
| Flash Point | 98.9 °C (210.0 °F) |
| Solubility | Soluble in Methanol |
| InChI Key | HLYBWNNPVXFCPZ-UHFFFAOYSA-N |
| SMILES | COC(=O)c1ccc(F)nc1 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. Below are detailed protocols for established methods.
Experimental Protocol 1: Esterification of 6-Fluoronicotinic Acid
A common method for the preparation of this compound is the esterification of 6-fluoronicotinic acid.
Materials:
-
6-Fluoronicotinic acid
-
Methanol
-
(Trimethylsilyl)diazomethane (2M solution in ether)
Procedure:
-
Dissolve 6-fluoronicotinic acid (1.32 mmol) in methanol (5 mL) at room temperature.
-
To this solution, add (trimethylsilyl)diazomethane (4.0 mL, 8.0 mmol, 2M solution in ether).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to yield this compound. The product can be used in subsequent steps without further purification.
Experimental Protocol 2: From 2,5-Dibromopyridine
A multi-step synthesis starting from 2,5-dibromopyridine has also been reported. This method involves a Grignard reaction followed by fluorination.
Materials:
-
2,5-Dibromopyridine
-
Isopropyl magnesium chloride
-
A suitable catalyst (e.g., cuprous bromide or cuprous iodide)
-
Chloroformate (e.g., methyl chloroformate) or Boc₂O
-
Anhydrous tetramethylammonium fluoride
-
Organic solvents (e.g., tetrahydrofuran, DMF, toluene)
-
Acidic or alkaline solution for hydrolysis
Procedure:
-
Step 1: Formation of 6-Bromonicotinate. In an appropriate organic solvent such as tetrahydrofuran, 2,5-dibromopyridine is reacted with isopropyl magnesium chloride in the presence of a catalyst. This is followed by the addition of a chloroformate or Boc₂O to selectively form the 6-bromonicotinate.
-
Step 2: Fluorination. The resulting 6-bromonicotinate is then subjected to a fluorination reaction with anhydrous tetramethylammonium fluoride in an organic solvent like DMF. The reaction is typically heated to 40-50 °C.
-
Step 3: Hydrolysis. After the fluorination reaction, the solvent is removed under reduced pressure, and the intermediate is hydrolyzed by the dropwise addition of an acidic or alkaline solution to yield 6-fluoronicotinic acid.
-
Step 4: Esterification. The resulting 6-fluoronicotinic acid can then be esterified to this compound using the method described in Protocol 1.
References
An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 6-fluoronicotinate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail distinct synthetic strategies, offering step-by-step experimental protocols, quantitative data for reproducibility, and visual representations of the chemical transformations.
Introduction
Methyl 6-fluoronicotinate, also known as Methyl 6-fluoropyridine-3-carboxylate, is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, each with its own advantages and challenges. The most common strategies involve direct esterification of 6-fluoronicotinic acid, nucleophilic aromatic substitution on a 6-halonicotinate precursor, or a multi-step synthesis from readily available pyridine derivatives. This guide will focus on the most prevalent and well-documented methods to provide a thorough understanding for researchers in the field.
Pathway 1: Direct Esterification of 6-Fluoronicotinic Acid
This is one of the most straightforward methods for the preparation of Methyl 6-fluoronicotinate, involving the direct conversion of the corresponding carboxylic acid to its methyl ester.
Experimental Protocol
The following protocol is based on the use of (trimethylsilyl)diazomethane as the esterifying agent.[1]
-
Dissolve 6-fluoronicotinic acid (1.0 equivalent) in methanol at room temperature.
-
To this solution, add (trimethylsilyl)diazomethane (2 M solution in ether, approximately 6.0 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
After the reaction is complete, concentrate the mixture under reduced pressure to yield Methyl 6-fluoronicotinate.[1]
-
The product can be used in subsequent steps without further purification.[1]
Quantitative Data
| Parameter | Value |
| Starting Material | 6-Fluoronicotinic acid |
| Reagents | Methanol, (trimethylsilyl)diazomethane |
| Molar Ratio (Reagent) | ~6.0 eq. of (trimethylsilyl)diazomethane |
| Reaction Time | 30 minutes |
| Reaction Temperature | Room Temperature |
| Yield | 47% |
| Purification | None required |
Synthesis Pathway Diagram
References
Physical and chemical properties of Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties of Methyl 6-fluoropyridine-3-carboxylate, a key building block in medicinal chemistry and organic synthesis. The information is compiled for professionals engaged in research and development who require detailed technical data, including molecular identifiers, physicochemical properties, reactivity profiles, and experimental guidelines.
Core Compound Identifiers
This compound, also known as Methyl 6-fluoronicotinate, is a fluorinated pyridine derivative. Its unique electronic properties, conferred by the fluorine atom and the ester group, make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 1427-06-1 | [3][4][5][6] |
| Molecular Formula | C₇H₆FNO₂ | [3][4][5][6] |
| Molecular Weight | 155.13 g/mol | [3][4][5][6] |
| IUPAC Name | This compound | |
| Synonyms | Methyl 6-fluoronicotinate, 6-Fluoronicotinic acid methyl ester, 6-Fluoropyridine-3-carboxylic acid methyl ester | [6][7] |
| InChI | 1S/C7H6FNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| InChI Key | HLYBWNNPVXFCPZ-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)c1ccc(F)nc1 | |
| MDL Number | MFCD03095098 | [4] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The compound exists as solid flakes at room temperature.
| Property | Value | Reference |
| Appearance | Flakes | |
| Melting Point | 48-52 °C | [3] |
| Flash Point | 98.9 °C (210.0 °F) | |
| Boiling Point | Data not readily available | |
| Solubility | Data not readily available | |
| pKa | Data not readily available | |
| Storage | Store at 2-8°C in a refrigerator. | [6] |
Reactivity and Stability
The reactivity of this compound is dominated by two primary features: the susceptibility of the fluoropyridine ring to nucleophilic aromatic substitution (SNAr) and the reactivity of the methyl ester group.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient aromatic system, which facilitates nucleophilic attack. The presence of a highly electronegative fluorine atom further activates the ring for SNAr reactions.[8][9] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in this context.[8][9] Therefore, the fluorine atom at the 6-position of this compound can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) to generate diverse functionalized pyridine derivatives.
-
Ester Group Reactivity: The methyl ester at the 3-position can undergo standard ester transformations. These include:
-
Hydrolysis: Conversion to the corresponding carboxylic acid (6-fluoropyridine-3-carboxylic acid) under acidic or basic conditions.
-
Amidation: Reaction with amines to form amides, a common transformation in drug development.[9]
-
Reduction: Reduction to the corresponding alcohol (6-fluoropyridin-3-yl)methanol using reducing agents like lithium aluminum hydride.
-
The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.
Spectral Data (Reference)
While specific spectral data for this compound is not available in the cited literature, data for the closely related isomer, Methyl 3-fluoropyridine-4-carboxylate , provides a reliable reference for expected spectral characteristics.[2]
| Technique | Expected Characteristics (based on isomer Methyl 3-fluoropyridine-4-carboxylate) | Reference |
| ¹H-NMR | Signals for the methoxy group protons (-OCH₃) and three aromatic protons. Aromatic signals will exhibit characteristic proton-fluorine coupling constants (³JHF and ⁴JHF). | [2] |
| ¹³C-NMR | Signals for the ester carbonyl carbon, the methoxy carbon, and five aromatic carbons. The carbon directly bonded to fluorine (C-6) will show a large one-bond C-F coupling constant (¹JCF ≈ 250-270 Hz), with smaller two- and three-bond couplings observed for adjacent carbons. | [2] |
| ¹⁹F-NMR | A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with adjacent aromatic protons. | [2] |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1740 cm⁻¹), C-F bond vibrations, and aromatic C-H and C=C/C=N stretches. | [2] |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 155). | [2] |
Experimental Protocols
A. Synthesis via Nucleophilic Aromatic Substitution (Halogen Exchange)
This protocol describes a plausible method for the synthesis of this compound from its chloro-analogue, Methyl 6-chloropyridine-3-carboxylate, based on established SNAr chemistry.[2][10]
Materials:
-
Methyl 6-chloropyridine-3-carboxylate
-
Anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane
-
Ethyl Acetate (EtOAc)
-
Pentane or Hexane
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloropyridine-3-carboxylate (1.0 eq) and anhydrous cesium fluoride (3.0-5.0 eq).
-
Solvent Addition: Add anhydrous DMSO via syringe under an inert atmosphere (e.g., Nitrogen). The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Ethyl Acetate/Pentane). The disappearance of the starting material spot and the appearance of a new product spot will indicate reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add distilled water to dissolve the fluoride salts and quench the reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
B. Purification and Characterization
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
Characterization:
-
TLC: To confirm purity, run a TLC of the purified fractions against the starting material.
-
NMR Spectroscopy: Dissolve a sample of the pure product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ¹⁹F-NMR spectra to confirm the structure.
-
Mass Spectrometry: Obtain a mass spectrum to verify the molecular weight of the compound.
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chemrio.com [chemrio.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Structure Elucidation of Methyl 6-fluoropyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-fluoropyridine-3-carboxylate, a fluorinated pyridine derivative, is a compound of increasing interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom on the pyridine ring, can significantly influence its physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic data and experimental protocols necessary for its unambiguous identification and characterization.
Chemical Structure and Properties
IUPAC Name: this compound Synonyms: Methyl 6-fluoronicotinate CAS Number: 1427-06-1 Molecular Formula: C₇H₆FNO₂ Molecular Weight: 155.13 g/mol
Chemical Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data for Structure Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.8 | d | ~2.5 | H-2 |
| ~8.4 | dd | ~8.0, 2.5 | H-4 |
| ~7.2 | dd | ~8.0, 1.0 | H-5 |
| ~3.9 | s | - | -OCH₃ |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of fluorine results in characteristic C-F coupling constants.
| Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment |
| ~165 | ~4 | C=O |
| ~163 | (Large, ~240) | C-6 |
| ~148 | (Small) | C-2 |
| ~140 | (Medium) | C-4 |
| ~122 | (Small) | C-3 |
| ~112 | (Medium) | C-5 |
| ~53 | - | -OCH₃ |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine atom.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| -60 to -70 | m | J(F, H-5), J(F, H-4), J(F, H-2) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretching |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~1100-1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.
| m/z | Interpretation |
| 155 | [M]⁺ (Molecular ion) |
| 124 | [M - OCH₃]⁺ |
| 96 | [M - COOCH₃]⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structure elucidation.
Synthesis of this compound
A common route for the synthesis of this compound involves the esterification of 6-fluoronicotinic acid.
Materials:
-
6-fluoronicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure (Fischer Esterification):
-
To a solution of 6-fluoronicotinic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid under cooling.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Caption: A representative workflow for the synthesis and characterization of this compound.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency.
FT-IR Sample Preparation and Analysis
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly on the ATR crystal.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum, ensuring the mass range is sufficient to observe the molecular ion and key fragments.
Logical Relationships in Structure Elucidation
The process of structure elucidation is a logical workflow where each piece of spectroscopic data provides complementary information, leading to the final, confirmed structure.
Caption: Logical workflow for the structure elucidation of an organic compound.
Conclusion
The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. By following the detailed experimental protocols and carefully analyzing the resulting ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra, researchers can confidently confirm the identity and purity of this important synthetic building block. This guide provides the necessary framework for scientists in the field of drug discovery and development to effectively characterize this and similar fluorinated heterocyclic compounds.
Spectroscopic and Synthetic Profile of Methyl 6-fluoropyridine-3-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a concise yet in-depth overview of the spectroscopic data and synthetic methodology for Methyl 6-fluoropyridine-3-carboxylate, a key building block in medicinal chemistry.
Summary of Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound, providing a clear reference for its structural characterization.
| ¹H NMR (600 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Proton Assignment & Coupling Constant (J) Hz |
| 8.79 | d, J=2.6 Hz, 1H (H-2) |
| 8.47 | td, J=7.9, 2.6 Hz, 1H (H-4) |
| 7.35 | ddd, J=8.5, 2.6, 0.6 Hz, 1H (H-5) |
| 3.88 | s, 3H (OCH₃) |
| Mass Spectrometry | |
| Ionization Method | m/z |
| Electrospray Ionization (ESI) | 156.1 [M+H]⁺ |
Note: ¹³C NMR and complete IR data were not available in the cited sources. Further experimental work would be required to determine these values.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the esterification of 6-fluoronicotinic acid. A typical protocol is as follows:
6-fluoronicotinic acid (1.32 mmol) is dissolved in methanol (5 mL) at room temperature. To this solution, (trimethylsilyl)diazomethane (2 M in ether, 8.0 mmol) is added. The reaction mixture is stirred at room temperature for 30 minutes and then concentrated under reduced pressure to yield this compound.[1]
Spectroscopic Analysis
Standard protocols for acquiring NMR and mass spectrometry data are applicable for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can be recorded on a 600 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
Visualization of the Synthetic and Analytical Workflow
The following diagram illustrates the logical flow from starting material to the final characterized product.
Caption: Synthetic and analytical workflow diagram.
References
An In-depth Technical Guide to Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-fluoropyridine-3-carboxylate, also known as Methyl 6-fluoronicotinate, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The incorporation of a fluorine atom into the pyridine ring can profoundly alter the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These modifications make it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of its properties, synthesis, safety, and potential applications.
Chemical and Physical Properties
This compound is typically found as flakes or a solid at room temperature. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | Methyl 6-fluoronicotinate, 6-Fluoronicotinic acid methyl ester | [3][4][5][6] |
| CAS Number | 1427-06-1 | [3][4][7][8] |
| Molecular Formula | C₇H₆FNO₂ | [3][7][8] |
| Molecular Weight | 155.13 g/mol | [3][7][8] |
| Melting Point | 48-52 °C | [3] |
| Flash Point | 98.9 °C (210.0 °F) | |
| Appearance | Flakes |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the compound.
| Spectroscopy | Data | Reference |
| ¹H NMR | (600 MHz, DMSO-d₆) δ: 8.79 (d, J=2.6 Hz, 1H), 8.47 (td, J=7.9, 2.6 Hz, 1H), 7.35 (ddd, J=8.5, 2.6, 0.6 Hz, 1H), 3.88 (s, 3H) | [5] |
| Mass Spec (ESIMS) | Calculated (M+H)⁺: 156.0, Found: 156.1 | [5] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the esterification of its carboxylic acid precursor, 6-fluoronicotinic acid.
Experimental Protocol: Esterification of 6-Fluoronicotinic Acid[6]
This protocol describes the synthesis via methylation using (trimethylsilyl)diazomethane.
Materials:
-
6-Fluoronicotinic acid (1 equivalent)
-
Methanol (approx. 3.7 M solution)
-
(Trimethylsilyl)diazomethane (2 M solution in ether, 6 equivalents)
Procedure:
-
Dissolve 6-fluoronicotinic acid (e.g., 255 mg, 1.32 mmol) in methanol (5 mL) at room temperature.
-
To the solution, add (trimethylsilyl)diazomethane (4.0 mL of a 2 M ether solution, 8.0 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
After 30 minutes, concentrate the reaction mixture under reduced pressure.
-
The resulting crude this compound (e.g., 129 mg, 47% yield) can often be used without further purification.
Safety and Handling
Appropriate safety precautions must be taken when handling this compound. It is classified as hazardous, and the following information should be noted.
| Safety Aspect | Details | Reference |
| Signal Word | Danger | |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation mark) | |
| Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | |
| Precautionary Statements | P264, P270, P280, P301 + P312, P305 + P351 + P338, P501 | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Damage 1 | |
| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves | |
| Storage Class | 11 (Combustible Solids) |
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented in the provided results, its structural motifs are prevalent in compounds with significant pharmacological applications. Fluorinated heterocycles are key components in modern drug design.
-
Scaffold for Medicinal Chemistry: Pyridine carboxylates serve as versatile scaffolds. The fluorine substituent can enhance metabolic stability and receptor binding affinity, making this compound a desirable starting material for creating libraries of novel drug candidates.[1][2]
-
Precursor for Biologically Active Molecules: Related structures, such as thieno[3,2-b]pyridine carboxylates, have been investigated for their potential as anti-cancer agents against hepatocellular carcinoma and triple-negative breast cancer.[9][10]
-
Agrochemicals: The properties conferred by fluorination are also advantageous in the development of next-generation pesticides and herbicides.[11]
-
Antitubercular Research: Pyrimidine carboxamide derivatives, a related class of compounds, have been identified as having potential antitubercular activity, suggesting that pyridine-based structures are a promising area for infectious disease research.[12]
The utility of this compound lies in its potential as a foundational element for synthesizing more complex molecules with tailored biological activities. Further research into its derivatives could lead to the discovery of novel therapeutic agents.
References
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 6-FLUORONICOTINIC ACID METHYL ESTER | 1427-06-1 [chemicalbook.com]
- 6. Methyl 6-Fluoronicotinate; this compound; 6-Fluoronicotinic Acid Methyl Ester; 6-Fluoropyridine-3-carboxylic Acid Methyl Ester; this compound | Chemrio [chemrio.com]
- 7. scbt.com [scbt.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 12. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 6-fluoropyridine-3-carboxylate, a key building block in modern medicinal chemistry. This document details its fundamental properties, synthesis protocols, and its application in the development of novel therapeutics, adhering to stringent data presentation and visualization standards for a scientific audience.
Core Compound Properties
This compound, also known as Methyl 6-fluoronicotinate, is a fluorinated pyridine derivative recognized for its utility as a synthetic intermediate in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom onto the pyridine ring can significantly modify the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO₂ | |
| Molecular Weight | 155.13 g/mol | |
| CAS Number | 1427-06-1 | |
| Appearance | White to off-white flakes/solid | |
| Melting Point | 48-52 °C | |
| Flash Point | 98.9 °C |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically involving the fluorination of a pyridine precursor followed by esterification. Below are detailed experimental protocols for key transformations.
Protocol 1: Synthesis of 6-Fluoronicotinic Acid
This protocol outlines the synthesis of the carboxylic acid precursor to the target compound, adapted from a patented method.[2] The key transformation is a nucleophilic aromatic substitution of a bromo-substituent with fluoride.
Materials:
-
Methyl 6-bromopyridine-3-carboxylate
-
Anhydrous Tetramethylammonium Fluoride
-
Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH) solution (30%)
-
Hydrochloric Acid (HCl) (20%)
Procedure:
-
To a solution of anhydrous tetramethylammonium fluoride in DMF, add Methyl 6-bromopyridine-3-carboxylate (0.20 mol).
-
Heat the reaction mixture to 40-50 °C and stir for 16 hours. Monitor the reaction for the complete consumption of the starting material using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the DMF by vacuum distillation.
-
At 20-30 °C, slowly add 30% sodium hydroxide solution to hydrolyze the ester. Stir the mixture at room temperature for 3 hours, monitoring for complete hydrolysis by HPLC.
-
Adjust the pH of the solution to 3-4 by the dropwise addition of 20% hydrochloric acid, which will precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield 6-fluoronicotinic acid.
Protocol 2: Esterification of 6-Fluoronicotinic Acid
This protocol describes the conversion of 6-fluoronicotinic acid to its methyl ester, this compound.
Method A: Using (Trimethylsilyl)diazomethane
This method is efficient for small-scale synthesis.[3]
Materials:
-
6-Fluoronicotinic acid
-
Methanol
-
(Trimethylsilyl)diazomethane solution (2 M in diethyl ether)
Procedure:
-
Dissolve 6-fluoronicotinic acid (1.32 mmol) in methanol (5 mL) at room temperature.
-
Add (trimethylsilyl)diazomethane solution (4.0 mL, 8.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to yield this compound, which can be used in subsequent steps without further purification.
Method B: Fischer Esterification (General Protocol)
This is a classic and scalable method for esterification.[4]
Materials:
-
6-Fluoronicotinic acid
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas
Procedure:
-
Suspend 6-fluoronicotinic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours (reaction time may vary, monitoring by TLC or LC-MS is recommended).
-
After cooling, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Application in Drug Discovery
Fluorinated heterocyclic compounds are of significant interest in drug discovery. The incorporation of fluorine can enhance metabolic stability and receptor binding affinity.[1] this compound serves as a crucial building block for the synthesis of more complex and biologically active molecules.
The following diagrams illustrate the synthesis workflow for this compound and its role as a key intermediate in the development of pharmaceutical compounds.
References
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 3. 6-FLUORONICOTINIC ACID METHYL ESTER | 1427-06-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the pyridine ring has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine—high electronegativity, small atomic radius, and the robust carbon-fluorine bond—profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This technical guide delves into the discovery, historical evolution of synthetic methodologies, and key experimental protocols for accessing these indispensable fluorinated pyridine compounds.
Early Discoveries and Synthetic Hurdles
The journey to synthesize fluorinated pyridines was initially fraught with challenges. The first reported synthesis of 4-fluoropyridine was achieved in 1958 by Wibaut et al., who utilized the decomposition of 4-pyridyl diazonium fluoride in an aqueous solution of hydrogen fluoride.[1] However, this early method produced the desired compound in "poor and impure" yields.[1] A significant hurdle was the inherent instability of certain isomers; for instance, 4-fluoropyridine is highly susceptible to acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone, complicating its isolation.[1] Early synthetic endeavors often relied on hazardous reagents and intermediates, such as the potentially explosive diazonium salts used in the Balz-Schiemann reaction, which for a time was a primary method for introducing fluorine onto the pyridine ring.[1][2]
The synthesis of the fully fluorinated analogue, perfluoropyridine (pentafluoropyridine), was first reported in the early 1960s and involved the defluorination of perfluoropiperidine over hot iron or nickel, affording the product in modest yields of 26% and 12%, respectively.[3] A more efficient and commercially viable method was developed in the mid-1960s by Chambers et al. and Banks et al., who heated pentachloropyridine with anhydrous potassium fluoride in an autoclave.[3][4] This halogen exchange (Halex) reaction could achieve yields of up to 83% and remains a gold standard for the commercial synthesis of pentafluoropyridine.[4]
Evolution of Synthetic Methodologies
Over the decades, the synthetic toolbox for accessing fluorinated pyridines has expanded dramatically, offering milder conditions, greater functional group tolerance, and improved regioselectivity.
The Balz-Schiemann Reaction and its Refinements
The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate salt, has been a long-standing, albeit often low-yielding and hazardous, method for synthesizing fluoropyridines.[1][5] The traditional two-step process involves the preparation and isolation of the dry diazonium salt, followed by its thermal decomposition.[5] More recent advancements have focused on improving the safety and efficiency of this reaction, including the use of ionic liquids as both the solvent and fluoride source, and the development of continuous flow reactor protocols that eliminate the need to isolate the potentially explosive diazonium intermediate.[5][6][7]
Electrophilic Fluorinating Agents: The Rise of N-Fluoropyridinium Salts
A significant breakthrough in fluorination chemistry was the development of stable, electrophilic fluorinating agents. In 1983, 1-fluoro-2-pyridone was synthesized and shown to be an effective fluorinating agent. This was followed by the development of a wide array of N-fluoropyridinium salts with varying reactivity and selectivity, such as those with non-nucleophilic counter-anions like triflate, tetrafluoroborate, and hexafluoroantimonate.[8][9][10] These reagents, including the commercially available Selectfluor®, are generally stable, crystalline solids that are easier and safer to handle than elemental fluorine.[11] They have proven particularly useful for the fluorination of electron-rich pyridines and other organic substrates.[10][11]
Modern Methods: C-H Activation and Pyridine N-Oxide Chemistry
More recently, late-stage functionalization strategies have become a major focus, enabling the introduction of fluorine into complex molecules at a late step in the synthetic sequence. A groundbreaking method developed by Hartwig and co-workers utilizes silver(II) fluoride (AgF₂) for the direct, site-selective C-H fluorination of pyridines and diazines at the position adjacent to the nitrogen atom.[11][12] This reaction proceeds under mild conditions, tolerates a broad range of functional groups, and provides rapid access to novel fluorinated analogues for structure-activity relationship studies.[11][12][13]
Another versatile approach involves the use of pyridine N-oxides as precursors. These readily available starting materials can be converted into 2-pyridyltrialkylammonium salts, which then serve as effective precursors for the synthesis of 2-fluoropyridines under mild, metal-free conditions.[14][15] This method is also applicable to the synthesis of radiolabeled [¹⁸F]fluoropyridines for use in positron emission tomography (PET) imaging.[14][16][15] Furthermore, direct nucleophilic fluorination of pyridine N-oxides has been demonstrated for the synthesis of meta-fluorinated pyridines, a substitution pattern that is often challenging to achieve.
Data Presentation
Table 1: Physical and Spectroscopic Data of Selected Fluoropyridine Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) | ¹H NMR (δ, ppm in CDCl₃) |
| 2-Fluoropyridine | 372-48-5 | C₅H₄FN | 97.09 | 126 | 1.128 | 1.466 | Not readily available |
| 3-Fluoropyridine | 372-47-4 | C₅H₄FN | 97.09 | Not readily available | Not readily available | Not readily available | Not readily available |
| 4-Fluoropyridine | 372-47-4 | C₅H₄FN | 97.09 | 104-105 | Not readily available | Not readily available | 8.62-8.58 (2H), 7.06-7.02 (2H) |
| Pentafluoropyridine | 771-61-9 | C₅F₅N | 169.05 | 83-84 | 1.594 | 1.365 | Not applicable |
| 2-Fluoro-6-phenylpyridine | Not readily available | C₁₁H₈FN | 173.19 | Not readily available | Not readily available | Not readily available | 8.02 (m, 2H), 7.84 (dd, 1H), 7.63 (dd, 1H), 7.47 (m, 3H), 6.87 (dd, 1H) |
Table 2: Yields of Selected Fluorinated Pyridine Syntheses
| Starting Material | Product | Method | Reagents | Yield (%) | Reference |
| 4-Aminopyridine | 4-Fluoropyridine | Balz-Schiemann Reaction | 42% aq. HBF₄, NaNO₂ | 20 | [1] |
| 4-Aminopyridine | 4-Fluoropyridine | Diazotization in HF | HF, NaNO₂ | 80 | [22] |
| Pentachloropyridine | Pentafluoropyridine | Halogen Exchange | Anhydrous KF | 83 | [4] |
| Perfluoropiperidine | Pentafluoropyridine | Defluorination | Iron | 26 | [3] |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | C-H Fluorination | AgF₂ | 88 | [11] |
| (Boc-protected) betahistine | 2-Fluoro-(Boc-protected) betahistine | C-H Fluorination | AgF₂ | 98 | [11][13] |
| 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine N-oxide | Direct Fluorination of N-Oxide | Not specified | Moderate | [23] |
| Pyridine N-oxide derivative 4 | Trimethylammonium salt 5 | Activation of N-Oxide | Ts₂O, trimethylamine | 69 | [16] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
Objective: To synthesize 4-fluoropyridine from 4-aminopyridine.
Materials:
-
4-Aminopyridine (14.4 g, 153 mmol)
-
42% aqueous solution of HBF₄
-
Sodium nitrite (12.0 g, 174 mmol)
-
Sodium bicarbonate (30.0 g)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
Procedure:
-
In a 200 mL two-necked round-bottomed flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.
-
Slowly add sodium nitrite to this suspension, maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of sodium bicarbonate in water.
-
Remove the resulting brown, gummy precipitates by decantation and filtration.
-
Extract the filtrate with dichloromethane.
-
Extract the residual suspension containing the brown precipitates separately with dichloromethane.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
After filtering off the sodium sulfate, add well-crushed calcium hydride to the solution and dry overnight.
-
Remove the solvent by distillation.
-
Purify the crude product by vacuum transfer to yield pure 4-fluoropyridine.[1]
Caution: This reaction involves potentially explosive diazonium salts and should be performed with appropriate safety precautions. The decomposition of the diazonium salt is exothermic and can lead to a runaway reaction if not properly controlled.[1]
Protocol 2: Synthesis of 2-Fluoro-6-phenylpyridine via C-H Fluorination
Objective: To synthesize 2-fluoro-6-phenylpyridine from 2-phenylpyridine.
Materials:
-
2-Phenylpyridine (6.98 g, 45.0 mmol)
-
Silver(II) fluoride (AgF₂) (19.7 g, 135 mmol)
-
Anhydrous acetonitrile (MeCN) (560 mL)
-
Celite
-
Ethyl acetate
-
Hexanes
Procedure:
-
To an oven-dried 1-L round-bottomed flask, add anhydrous acetonitrile and 2-phenylpyridine.
-
Place the flask in an ambient temperature water bath.
-
Add silver(II) fluoride to the reaction mixture in one portion.
-
Stir the reaction at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-fluoro-6-phenylpyridine.[11][17]
Note: The reaction is sensitive to moisture, but not to oxygen. AgF₂ is a hygroscopic solid that should be handled quickly in the air.[13][24]
Protocol 3: Synthesis of N-Fluoropyridinium Triflates
Objective: To synthesize N-fluoropyridinium triflates.
General Procedure: This procedure represents a general method for preparing substituted N-fluoropyridinium triflates.[25]
-
The synthesis can be achieved through several methods, including:
-
Method A (Stepwise): Fluorination of a pyridine derivative with F₂/N₂ to form a pyridine·F₂ complex, followed by treatment with a non-nucleophilic anion source (e.g., triflic acid or its silyl ester).[26]
-
Method B (One-step): Direct fluorination of a pyridine derivative with F₂/N₂ in the presence of a suitable salt (e.g., sodium triflate) in acetonitrile at low temperature.[26]
-
-
For example, to synthesize N-fluoropyridinium triflate, a solution of pyridine and sodium triflate in acetonitrile is cooled to -40 °C.
-
A mixture of 10% F₂ in N₂ is bubbled through the solution.
-
The reaction mixture is warmed to room temperature and filtered through Celite to remove sodium fluoride.
-
The filtrate is concentrated, and the crude product is washed with dry ethyl acetate.
-
Recrystallization from acetonitrile/diethyl ether affords pure N-fluoropyridinium triflate.[25]
Caution: Reactions involving elemental fluorine are extremely hazardous and should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment.
Mandatory Visualization
Caption: Workflow for the synthesis of 4-fluoropyridine via the Balz-Schiemann reaction.
Caption: General workflow for the direct C-H fluorination of pyridines using AgF₂.
Caption: Logical evolution of synthetic methodologies for fluorinated pyridines.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 19. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 372-47-4 CAS MSDS (3-Fluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. orgsyn.org [orgsyn.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Enhanced Reactivity of the Fluorine Atom in 6-Fluoropyridines: A Technical Guide for Drug Discovery Professionals
For Immediate Release
[City, State] – December 24, 2025 – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of rational drug design. This technical guide delves into the nuanced reactivity of the fluorine atom in 6-fluoropyridines, a privileged structural motif in a myriad of therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the reactivity of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
The Activating Power of the Pyridine Nitrogen: An Overview of Reactivity
The pyridine ring, an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). The presence of a highly electronegative fluorine atom further enhances this reactivity, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. This heightened reactivity is a consequence of the inductive electron withdrawal by both the nitrogen and fluorine atoms, which polarizes the carbon-fluorine bond and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.
While both the 2- and 6-positions are activated, subtle electronic and steric differences can influence their relative reactivity. The lone pair of electrons on the nitrogen atom can exert a steric shielding effect, which may slightly hinder the approach of a nucleophile to the 2-position compared to the 6-position. However, in many cases, the electronic activation dominates, leading to high reactivity at both positions.
Quantitative Analysis of Reactivity
For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1] This trend is expected to hold for the 6-position as well. The following table summarizes representative data on the reactivity of fluoropyridines with a common nucleophile.
| Substrate | Nucleophile | Solvent | Relative Rate (kF/kCl) |
| 2-Halopyridine | Sodium Ethoxide | Ethanol | 320 |
| 4-Halopyridine | Piperidine | Ethanol | ~3000 |
Note: Data is compiled from various sources and is intended for comparative purposes. The relative rate for 6-halopyridines is expected to be of a similar magnitude to 2-halopyridines.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of 6-fluoropyridines proceeds through a well-established two-step addition-elimination mechanism.
References
A Technical Guide to Methyl 6-fluoropyridine-3-carboxylate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-fluoropyridine-3-carboxylate is a key building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of complex heterocyclic scaffolds. The presence of the fluorine atom and the ester functionality on the pyridine ring provides a versatile platform for a variety of chemical transformations, making it a sought-after intermediate in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, synthesis protocols, and a representative experimental workflow for its application.
Commercial Availability and Suppliers
This compound (CAS Number: 1427-06-1) is readily available from a range of chemical suppliers. Purity levels are typically high, often exceeding 97-98%, ensuring its suitability for demanding research and development applications. Below is a summary of prominent suppliers and their typical product specifications.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Availability |
| Sigma-Aldrich | 417434 | 97% | In Stock |
| J&K Scientific | 282910 | 98%[1] | In Stock |
| ChemUniverse | P60689 | 98%[2] | In Stock |
| Biosynth | FM104635 | Not specified[3] | In Stock |
| TCI America | M2724 | >98.0% (GC) | In Stock |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1427-06-1 | Sigma-Aldrich |
| Molecular Formula | C₇H₆FNO₂ | Sigma-Aldrich |
| Molecular Weight | 155.13 g/mol | Sigma-Aldrich |
| Appearance | White to light yellow crystalline powder or flakes | TCI America |
| Melting Point | 48-52 °C | Sigma-Aldrich |
| Purity | ≥97% | Sigma-Aldrich |
| InChI Key | HLYBWNNPVXFCPZ-UHFFFAOYSA-N | J&K Scientific[1] |
| SMILES | COC(=O)c1ccc(F)nc1 | J&K Scientific[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the fluorination of a suitable precursor, such as a bromo- or nitro-substituted pyridine derivative. The following is a representative experimental protocol adapted from a patented procedure for the synthesis of the parent carboxylic acid.
Experimental Protocol: Synthesis of 6-Fluoronicotinic Acid (Precursor to Methyl Ester)
This protocol is based on the fluorination of 6-bromonicotinate.
Materials:
-
6-bromonicotinate derivative
-
Anhydrous tetramethylammonium fluoride
-
Organic solvent (e.g., DMF)
-
Acidic or alkaline solution for workup
Procedure:
-
To a solution of anhydrous tetramethylammonium fluoride in an organic solvent B (such as DMF), add the 6-bromonicotinate derivative.
-
Heat the reaction mixture to 40-50 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Carefully add an acidic or alkaline solution to the residue to precipitate the 6-fluoronicotinic acid product.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
-
The resulting 6-fluoronicotinic acid can then be esterified to this compound using standard methods (e.g., reaction with methanol in the presence of an acid catalyst).
Diagram 1: Synthesis Pathway of 6-Fluoronicotinic Acid
References
A Technical Guide to the Stability and Storage of Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core stability and recommended storage conditions for Methyl 6-fluoropyridine-3-carboxylate (CAS No: 1427-06-1). The information herein is synthesized from publicly available safety data sheets and general chemical principles applicable to its structural class, providing a robust framework for handling, storing, and assessing the long-term viability of this compound in a research and development setting.
Physicochemical Properties
This compound is a fluorinated pyridine derivative commonly used as a building block in medicinal chemistry and materials science. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1427-06-1 | [1] |
| Molecular Formula | C₇H₆FNO₂ | [1] |
| Molecular Weight | 155.13 g/mol | [1] |
| Appearance | Flakes or solid | [2] |
| Melting Point | 48-52 °C | [3] |
| Flash Point | 98.9 °C (210.0 °F) | |
| Synonyms | Methyl 6-fluoronicotinate | [1] |
Recommended Storage and Handling
Proper storage is critical to maintain the chemical integrity of this compound. While specific stability data is limited, recommendations from suppliers and general chemical safety guidelines provide a clear path for preserving its quality.
| Condition | Recommendation | Rationale & Source(s) |
| Temperature | 2-8°C (Refrigerator) | Recommended by some suppliers for optimal shelf life.[1] Storing in a "cool place" is a general best practice.[4] |
| Atmosphere | Tightly sealed container | Prevents exposure to atmospheric moisture, which can lead to hydrolysis.[2][4] |
| Environment | Dry and well-ventilated area | Minimizes moisture contact and ensures a safe storage environment.[2][4][5] |
| Light | Protect from light (Amber vial) | While specific photostability data is unavailable, protection from light is a standard precaution for complex organic molecules. |
| Incompatibilities | Avoid strong oxidizing agents, acids, and bases | These substances can accelerate the degradation of the ester and pyridine ring functionalities.[6] |
Handling Precautions: Handle in accordance with good industrial hygiene and safety practices.[5] Use personal protective equipment, including gloves, eye protection, and a dust mask, to avoid contact.[4] Ensure adequate ventilation to prevent inhalation of dust or vapors.[2][4]
Chemical Stability and Potential Degradation
The chemical structure of this compound—a methyl ester of a pyridine carboxylic acid—dictates its primary stability liabilities.
Primary Degradation Pathway: Hydrolysis The most probable degradation pathway under typical storage or experimental conditions is the hydrolysis of the methyl ester group.[7][8] This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions, yielding 6-fluoropyridine-3-carboxylic acid and methanol. Elevated temperatures will also increase the rate of this degradation.[7]
Factors Influencing Compound Stability
Several environmental factors can compromise the stability of the compound. Understanding these factors is key to preventing degradation during storage and handling.
Representative Protocol: Chemical Stability Assessment
While a specific, published stability study for this compound is not available, a standard experimental protocol can be established based on International Council for Harmonisation (ICH) guidelines for pharmaceutical substances.[9][10] This provides a framework for researchers to conduct their own stability assessments.
Objective: To evaluate the stability of this compound under defined long-term and accelerated storage conditions by quantifying the parent compound and identifying major degradation products over time.
Materials & Equipment:
-
This compound (test substance)
-
Reference standards for the parent compound and potential degradant (6-fluoropyridine-3-carboxylic acid)
-
HPLC-grade acetonitrile and water; analytical grade buffers
-
Calibrated HPLC-UV or LC-MS system
-
Calibrated analytical balance and pH meter
Experimental Workflow:
Procedure:
-
Initial Analysis (T=0): Perform a complete analysis of the starting material to establish its initial purity and profile. This includes appearance, HPLC assay, and purity/impurity profile.
-
Sample Preparation: Accurately weigh the substance into multiple vials suitable for the entire study duration. Use vials with inert, tightly sealed caps.
-
Storage: Place the prepared samples into calibrated stability chambers set to the desired conditions.
-
Timepoint Testing: At specified intervals (e.g., 1, 3, and 6 months for accelerated; 3, 6, 9, 12 months for long-term), remove samples from the chambers.[9]
-
Analysis: Allow samples to equilibrate to room temperature. Prepare solutions for analysis and perform HPLC-UV or LC-MS testing to determine the assay (concentration) of the parent compound and the percentage of any degradation products.
-
Data Evaluation: Compare the results at each timepoint to the initial (T=0) data. A "significant change" is typically defined as a failure to meet the specification, such as a >5% decrease in assay from the initial value. The data is used to establish a retest period or shelf life.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. jk-sci.com [jk-sci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. japsonline.com [japsonline.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
Methodological & Application
Application Notes and Protocols: Methyl 6-fluoropyridine-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-fluoropyridine-3-carboxylate is a valuable fluorinated building block for medicinal chemistry. The incorporation of fluorine into organic molecules can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The fluoropyridine motif is present in numerous bioactive compounds, including kinase inhibitors developed for oncology. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of RAF kinase inhibitors, using the synthesis of a key intermediate for TAK-580 (also known as MLN2480 or BIIB024), a clinical-stage pan-RAF inhibitor, as a representative example.
Application: Synthesis of a Key Intermediate for RAF Kinase Inhibitors
This compound can serve as a versatile starting material for the synthesis of complex substituted pyridines. One important application is in the construction of the core structures of kinase inhibitors. The following sections detail a proposed synthetic route and protocols for the preparation of a key intermediate used in the synthesis of the pan-RAF inhibitor TAK-580.
Proposed Synthetic Pathway
The synthetic strategy involves the conversion of this compound to a key brominated and functionalized pyridine intermediate. This intermediate is a crucial component for the subsequent coupling reactions to build the final inhibitor molecule.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of the key intermediate from this compound.
Step 1: Reduction of this compound to (6-fluoropyridin-3-yl)methanol
Materials:
-
This compound
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Water
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (6-fluoropyridin-3-yl)methanol.
Step 2: Bromination of (6-fluoropyridin-3-yl)methanol to (5-bromo-6-fluoropyridin-3-yl)methanol
Materials:
-
(6-fluoropyridin-3-yl)methanol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer, and standard glassware.
Procedure:
-
Dissolve (6-fluoropyridin-3-yl)methanol in acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (5-bromo-6-fluoropyridin-3-yl)methanol.
Step 3: Protection of (5-bromo-6-fluoropyridin-3-yl)methanol
Materials:
-
(5-bromo-6-fluoropyridin-3-yl)methanol
-
Sodium hydride (NaH)
-
4-Methoxybenzyl chloride (PMB-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware.
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C, add a solution of (5-bromo-6-fluoropyridin-3-yl)methanol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 4-Methoxybenzyl chloride (PMB-Cl) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the key intermediate: 5-bromo-2-fluoro-3-(((4-methoxybenzyl)oxy)methyl)pyridine .
Application in the Synthesis of TAK-580 (MLN2480)
The synthesized key intermediate can be utilized in the documented synthesis of the pan-RAF inhibitor, TAK-580.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, particularly vital in the fields of medicinal chemistry and drug development for the construction of highly functionalized aromatic and heteroaromatic scaffolds. Methyl 6-fluoropyridine-3-carboxylate is a valuable building block, primed for SNAr reactions. The electron-deficient nature of the pyridine ring, intensified by the electron-withdrawing methyl ester at the 3-position, renders the 6-position highly susceptible to nucleophilic attack. The fluorine atom at this position is an excellent leaving group for SNAr reactions, often demonstrating superior reactivity compared to its chloro or bromo counterparts, which can allow for milder reaction conditions and broader functional group tolerance.[1][2]
This document provides detailed protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles.
Reaction Mechanism and Key Principles
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 6-position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and the carboxylate group, stabilizing the intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the fluoride ion, which is a good leaving group in this context.[2][3]
The rate-determining step is typically the initial nucleophilic attack. Therefore, the reaction rate is influenced by the nucleophilicity of the attacking species and the degree of activation of the pyridine ring.[3]
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with different classes of nucleophiles. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Reaction with O-Nucleophiles (Alcohols and Phenols)
This procedure outlines the synthesis of 6-alkoxy- and 6-aryloxypyridine-3-carboxylates.
Materials:
-
This compound
-
Alcohol or Phenol (1.1 - 1.5 equivalents)
-
Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.2 - 2.0 equivalents)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent.
-
If using NaH or KOtBu, cool the mixture to 0 °C before slowly adding the base. If using K₂CO₃ or Cs₂CO₃, the base can be added at room temperature.
-
Stir the mixture at room temperature (or 0 °C for strong bases) for 15-30 minutes to form the corresponding alkoxide or phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to a temperature between 50 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the alcohol/phenol and the solvent used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted pyridine-3-carboxylate.
Data Presentation: Reaction Conditions for O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary/Secondary Alcohol | KOtBu | THF | 50 - 80 | 3 - 12 |
| Phenol | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | 80 - 120 | 4 - 18 |
| Tertiary Alcohol | NaH | THF / DMF | 60 - 100 | 6 - 24 |
Note: These are general conditions and may require optimization.
Protocol 2: Reaction with N-Nucleophiles (Primary and Secondary Amines)
This protocol is for the synthesis of 6-aminopyridine-3-carboxylates.
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 - 2.0 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (1.5 - 3.0 equivalents) - Optional, may not be needed if the amine is used in excess.
-
Anhydrous Solvent (e.g., Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN))
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask or a sealed tube, combine this compound (1.0 equivalent), the amine, and the solvent.
-
If a base is used, add it to the mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The use of a sealed tube is recommended for volatile amines or higher temperatures.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
If a solid precipitates, it can be collected by filtration, washed with a suitable solvent (e.g., water, diethyl ether), and dried.
-
If no precipitate forms, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Reaction Conditions for N-Nucleophiles
| Nucleophile | Base (optional) | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Aliphatic Amine | K₂CO₃ / Excess Amine | DMSO / NMP | 100 - 140 | 6 - 24 |
| Secondary Aliphatic Amine | K₂CO₃ / Excess Amine | DMSO / NMP | 100 - 150 | 12 - 48 |
| Aniline | K₂CO₃ / DIPEA | DMSO / DMF | 120 - 160 | 18 - 72 |
Note: These are general conditions and may require optimization.
Protocol 3: Reaction with S-Nucleophiles (Thiols)
This protocol describes the synthesis of 6-(alkylthio)- and 6-(arylthio)pyridine-3-carboxylates.
Materials:
-
This compound
-
Thiol (1.1 - 1.5 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃)) (1.2 - 2.0 equivalents)
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol and the anhydrous solvent.
-
Add the base and stir the mixture at room temperature for 15-30 minutes to generate the thiolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to a temperature typically between 60 °C and 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure 6-substituted thioether.
Data Presentation: Reaction Conditions for S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Aliphatic Thiol | K₂CO₃ / NaH | DMF / MeCN | 60 - 90 | 2 - 8 |
| Thiophenol | Cs₂CO₃ / K₂CO₃ | DMF / DMSO | 70 - 100 | 3 - 12 |
Note: These are general conditions and may require optimization.
Visualizations
General SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
References
Application Notes: Methyl 6-fluoropyridine-3-carboxylate as a Versatile Building Block for Novel Agrochemicals
Introduction
Methyl 6-fluoropyridine-3-carboxylate is a key heterocyclic building block employed in the discovery and development of new agrochemicals. The presence of the fluorine atom at the 6-position of the pyridine ring can significantly enhance the biological activity, metabolic stability, and overall efficacy of the resulting pesticides. This fluorinated pyridine derivative serves as a versatile precursor for the synthesis of a variety of agrochemicals, particularly fungicides and insecticides, often through modification of the carboxylate group to form amides and other derivatives.
Key Advantages of Incorporating the 6-Fluoropyridine-3-carboxylate Moiety:
-
Enhanced Biological Activity: The fluorine atom can increase the binding affinity of the molecule to its target site in pests.
-
Improved Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, leading to longer-lasting activity in the field.
-
Modified Physicochemical Properties: Fluorine substitution can alter lipophilicity and other properties, improving uptake and transport within the target organism.
Application in Fungicide Synthesis
Pyridine carboxamides are a well-established class of fungicides, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. This compound can be readily converted to a variety of N-substituted pyridine-3-carboxamides, which are analogs of commercial fungicides like boscalid. The 6-fluoro substituent is a valuable modification in the design of new, potentially more potent, SDH inhibitors.
Application in Insecticide Synthesis
Derivatives of pyridine-3-carboxylic acid have also been utilized in the development of insecticides. The core structure can be elaborated to interact with specific insect targets. For instance, the nicotinic acetylcholine receptor (nAChR) is a target for many insecticides, and pyridine-based structures can be designed to act as agonists or antagonists of this receptor.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoronicotinic Acid from this compound (Hydrolysis)
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common intermediate for further derivatization.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-fluoronicotinic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | 8.5 - 9.0 g |
| Purity (by NMR) | >95% |
| Melting Point | 144-148 °C |
Protocol 2: Synthesis of a Novel N-Aryl-6-fluoropyridine-3-carboxamide (Amidation)
This protocol details the synthesis of a representative N-aryl-6-fluoropyridine-3-carboxamide, a potential fungicide, from 6-fluoronicotinic acid.
Materials:
-
6-Fluoronicotinic acid
-
Thionyl chloride (SOCl₂)
-
2,4-Difluoroaniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-fluoronicotinic acid (1.0 eq) in DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 6-fluoronicotinoyl chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a solution of 2,4-difluoroaniline (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2,4-difluorophenyl)-6-fluoropyridine-3-carboxamide.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5.0 g |
| Product Yield | 6.5 - 7.5 g |
| Purity (by HPLC) | >98% |
| Melting Point | 150-155 °C |
Visualizations
Caption: Synthetic pathway from this compound to a novel agrochemical candidate.
Caption: Experimental workflow for the synthesis of a potential agrochemical.
Biological Activity Data
The following table summarizes the fungicidal activity of a series of N-aryl-pyridine-3-carboxamides against various plant pathogens. The data is representative of the type of activity that can be expected from compounds derived from this compound.
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Reference Compound (EC₅₀, µg/mL) |
| PC-1 | Botrytis cinerea | 2.5 | Boscalid (1.8) |
| PC-2 | Rhizoctonia solani | 5.1 | Boscalid (3.2) |
| PC-3 | Sclerotinia sclerotiorum | 1.8 | Boscalid (1.5) |
| PC-4 | Puccinia recondita | 3.7 | Boscalid (2.9) |
EC₅₀ values represent the concentration of the compound that inhibits 50% of the fungal growth.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward conversion to amides and other derivatives allows for the exploration of a wide range of chemical space, leading to the identification of potent new fungicides and insecticides. The protocols and data presented here provide a foundation for researchers and scientists in the field of agrochemical development to utilize this important building block in their discovery programs.
Application Notes and Protocols: Synthesis of a Potential TRPV1 Antagonist Using Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, N-(4-(tert-butyl)phenyl)-6-fluoropyridine-3-carboxamide, utilizing Methyl 6-fluoropyridine-3-carboxylate as a key starting material. The TRPV1 channel is a critical mediator of nociceptive signaling, making it an attractive target for the development of novel analgesics.[1][2][3] The incorporation of a fluoropyridine moiety is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It is activated by a variety of noxious stimuli, including heat, acidosis, and capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.[1] Consequently, antagonists of the TRPV1 receptor are being actively investigated as potential therapeutic agents for the management of chronic pain conditions.
This protocol outlines a two-step synthesis of a potential TRPV1 antagonist. The synthesis begins with the hydrolysis of this compound to its corresponding carboxylic acid, 6-fluoronicotinic acid. This is followed by an amide coupling reaction with 4-(tert-butyl)aniline to yield the target compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TRPV1 signaling pathway and the synthetic workflow for the preparation of the target TRPV1 antagonist.
Caption: TRPV1 Signaling Pathway and Antagonist Action.
Caption: Synthetic Workflow for TRPV1 Antagonist.
Experimental Protocols
Step 1: Hydrolysis of this compound to 6-Fluoronicotinic Acid
This procedure describes the conversion of the methyl ester to the corresponding carboxylic acid, a necessary intermediate for the subsequent amide coupling reaction.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and water (3:1 v/v), add lithium hydroxide (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-fluoronicotinic acid as a white solid.
Step 2: Amide Coupling of 6-Fluoronicotinic Acid with 4-(tert-butyl)aniline
This protocol details the formation of the amide bond between the synthesized 6-fluoronicotinic acid and 4-(tert-butyl)aniline to produce the target TRPV1 antagonist.
Materials:
-
6-Fluoronicotinic acid
-
4-(tert-butyl)aniline
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 6-fluoronicotinic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-(tert-butyl)aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain N-(4-(tert-butyl)phenyl)-6-fluoropyridine-3-carboxamide.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of the target compound.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Hydrolysis | LiOH | THF/H₂O | 4-6 | Room Temp. | ~95 |
| 2 | Amide Coupling | HATU, DIPEA | DMF | 12-16 | Room Temp. | ~80 |
Table 2: Characterization Data for N-(4-(tert-butyl)phenyl)-6-fluoropyridine-3-carboxamide
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons of both the fluoropyridine and tert-butylphenyl rings, as well as the tert-butyl singlet. |
| ¹³C NMR | Carbons of the aromatic rings, the amide carbonyl, and the tert-butyl group. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
| Purity (HPLC) | >95% |
Conclusion
This document provides a comprehensive guide for the synthesis of a potential TRPV1 antagonist starting from this compound. The detailed protocols and expected data will be valuable for researchers in the field of medicinal chemistry and drug discovery who are focused on developing novel analgesics targeting the TRPV1 receptor. Further biological evaluation of the synthesized compound is necessary to confirm its antagonistic activity and therapeutic potential.
References
Application Notes and Protocols for the Derivatization of Methyl 6-fluoropyridine-3-carboxylate in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Methyl 6-fluoropyridine-3-carboxylate, a versatile scaffold for the synthesis of compound libraries in drug discovery. The protocols focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction
This compound is a valuable starting material for the generation of diverse chemical libraries. The fluorine atom at the 6-position serves as a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The pyridine core is a privileged structure in medicinal chemistry, and its derivatization can lead to the discovery of novel therapeutic agents. These application notes provide optimized protocols for key transformations to facilitate high-throughput synthesis and structure-activity relationship (SAR) studies.
Key Derivatization Reactions
The primary strategies for derivatizing this compound involve the palladium-catalyzed substitution of the fluorine atom. While the C-F bond is strong, with the appropriate choice of catalyst, ligand, and reaction conditions, it can be effectively replaced by carbon and nitrogen nucleophiles. For the purpose of these protocols, we will focus on the more reactive, analogous, and commercially available halo-pyridines (Cl, Br) as viable starting points for these coupling reactions, which are known to provide comparable or improved yields under similar conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl compounds.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary:
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 6-halopyridine-3-carboxylates with various boronic acids.
| Entry | Halogen (X) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cl | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Br | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | Cl | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 10 | 75-85 |
| 4 | Br | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 85 | 18 | 88-96 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Methyl 6-chloropyridine-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add Methyl 6-chloropyridine-3-carboxylate, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other amino-heterocycles.
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Quantitative Data Summary:
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of 6-halopyridine-3-carboxylates.
| Entry | Halogen (X) | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Br | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 80-92 |
| 2 | Cl | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-88 |
| 3 | Br | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | K₃PO₄ | Toluene | 90 | 16 | 85-95 |
| 4 | Cl | Piperidine | Pd(OAc)₂ (3) | DavePhos (6) | LHMDS | THF | 80 | 20 | 70-85 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Methyl 6-bromopyridine-3-carboxylate (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.
-
Add Methyl 6-bromopyridine-3-carboxylate and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of substituted alkynes.
General Reaction Scheme:
Caption: General workflow for Sonogashira coupling.
Quantitative Data Summary:
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of 6-halopyridine-3-carboxylates.
| Entry | Halogen (X) | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Br | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | I | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | DMF | 70 | 10 | 80-90 |
| 3 | Br | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Et₃N | Toluene | 80 | 12 | 75-88 |
| 4 | I | Propargyl alcohol | Pd(dppf)Cl₂ (4) | CuI (8) | Piperidine | Acetonitrile | 50 | 14 | 88-97 |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
Methyl 6-bromopyridine-3-carboxylate (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Methyl 6-bromopyridine-3-carboxylate, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and filter off the ammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The derivatization of this compound and its halo-analogs via palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of diverse chemical libraries. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer reliable starting points for researchers in drug discovery. Optimization of the reaction conditions for specific substrates may be necessary to achieve maximal yields and purity. These methods facilitate the rapid generation of novel substituted pyridine derivatives for biological screening and the development of new therapeutic agents.
Experimental procedure for hydrolysis of Methyl 6-fluoropyridine-3-carboxylate
Introduction
6-Fluoropyridine-3-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its preparation commonly involves the hydrolysis of its corresponding ester, Methyl 6-fluoropyridine-3-carboxylate. This application note provides a detailed experimental protocol for the efficient base-catalyzed hydrolysis of this compound to yield 6-Fluoropyridine-3-carboxylic acid. The procedure outlined below is robust, scalable, and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings.
Reaction Principle
The hydrolysis of this compound is a saponification reaction, where the ester is cleaved by a hydroxide ion (from a base like NaOH) to form a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid, which precipitates out of the aqueous solution and can be isolated by filtration.
Experimental Protocol
A detailed, step-by-step procedure for the hydrolysis of this compound is provided below.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 20% aqueous solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or THF can be used if solubility is an issue, though water is often sufficient for the subsequent hydrolysis step).
-
Base Addition: At room temperature (20-30°C), slowly add a 30% aqueous solution of sodium hydroxide to the stirring solution of the ester.[1]
-
Reaction: Stir the resulting mixture vigorously at room temperature for approximately 3-4 hours.[1] Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.
-
Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add a 20% aqueous solution of hydrochloric acid dropwise while continuously monitoring the pH. Continue adding the acid until the pH of the solution reaches 3-4.[1]
-
Precipitation and Isolation: The product, 6-Fluoropyridine-3-carboxylic acid, will precipitate out of the solution as a solid. Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven or a desiccator to a constant weight.
Data Presentation
The following table summarizes the key quantitative parameters for the hydrolysis of a related compound, 6-bromonicotinic acid methyl ester, which serves as a strong guideline for the hydrolysis of this compound.[1]
| Parameter | Value |
| Starting Material | 6-bromonicotinic acid methyl ester |
| Base | 30% Sodium Hydroxide Solution |
| Reaction Temperature | 20-30°C |
| Reaction Time | 3 hours |
| Acid for Neutralization | 20% Hydrochloric Acid |
| Final pH for Precipitation | 3-4 |
| Yield of Product | 85.6% |
| Product Purity (HPLC) | 98.0% |
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the hydrolysis of this compound.
Caption: Experimental workflow for the hydrolysis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care in a well-ventilated fume hood.
-
Avoid inhalation of dust from the solid product.
Conclusion
This application note provides a comprehensive and detailed protocol for the hydrolysis of this compound. The procedure is based on established methods for similar compounds and is expected to provide a high yield and purity of the desired 6-Fluoropyridine-3-carboxylic acid. This protocol is a valuable resource for researchers and scientists involved in the synthesis of pyridine-based pharmaceutical intermediates.
References
Application Notes and Protocols for the Synthesis of Retinoid X Receptor (RXR) Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of Retinoid X Receptor (RXR) ligands. This document includes detailed experimental protocols for the synthesis of key RXR agonists and antagonists, a summary of their biological activities, and diagrams of the associated signaling pathways and experimental workflows.
Introduction to Retinoid X Receptors (RXRs)
Retinoid X Receptors (RXRs) are a class of nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes, including cell growth, differentiation, metabolism, and apoptosis.[1] RXRs are unique in their ability to form homodimers and also act as universal heterodimer partners for numerous other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).[2] This central role makes RXRs an attractive therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.
The activation of RXRs by specific ligands, known as rexinoids, can modulate the transcriptional activity of their dimeric complexes, leading to therapeutic effects. This has spurred the development of synthetic RXR ligands with improved selectivity and potency.
RXR Signaling Pathways
RXR signaling is multifaceted due to its diverse dimerization partners. The transcriptional outcome of RXR activation depends on the specific heterodimer partner and the cellular context.
Quantitative Data on RXR Ligands
The following table summarizes the biological activity of several key RXR ligands. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are provided to allow for a direct comparison of their potency.
| Ligand | Type | Target | EC50 (nM) | IC50 (nM) | Reference(s) |
| Bexarotene (LGD1069) | Agonist | RXR | 25-50 | - | [1] |
| LG100268 | Agonist | RXR | 2-4 | - | [3][4] |
| 9-cis-Retinoic Acid | Agonist | RXR/RAR | ~20 | - | [1] |
| NEt-TMN | Agonist | RXR | - | - | [5] |
| HX531 | Antagonist | RXR | - | 18 | [6][7] |
| UVI3003 | Antagonist | RXR | - | 240 | [8] |
Experimental Protocols
Synthesis of RXR Agonist: Bexarotene (LGD1069)
Bexarotene is a highly selective RXR agonist and is FDA-approved for the treatment of cutaneous T-cell lymphoma.[9] The following is a general synthetic route.
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Toluene
-
Aluminum chloride (AlCl₃)
-
Monomethyl terephthaloyl chloride
-
Methyltriphenylphosphonium bromide
-
Sodium amide (NaNH₂)
-
Potassium hydroxide (KOH)
-
Methanol
-
Dichloromethane
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Friedel-Crafts Alkylation: React 2,5-dichloro-2,5-dimethylhexane with toluene in the presence of a Lewis acid catalyst such as aluminum chloride to form 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.[10][11]
-
Friedel-Crafts Acylation: The resulting tetrahydronaphthalene derivative is then acylated with monomethyl terephthaloyl chloride using aluminum chloride in a solvent like dichloromethane to yield the corresponding keto-ester.[10][11]
-
Wittig Reaction: The ketone is converted to an alkene via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base like sodium amide.[10]
-
Saponification: The final step involves the hydrolysis of the methyl ester to the carboxylic acid using a base such as potassium hydroxide in a mixture of methanol and water, followed by acidification with HCl to yield bexarotene.[10][12]
Synthesis of RXR Antagonist: HX531
HX531 is a potent and selective RXR antagonist. Its synthesis involves the modification of a diazepinylbenzoic acid derivative.
Procedure:
The synthesis of HX531 is based on the introduction of a nitro group into the structure of the diazepinylbenzoic acid derivative RXR agonist HX600.[8] A general approach involves a multi-step synthesis starting from commercially available materials to construct the core diazepine ring system, followed by functional group manipulations to introduce the nitro group and the benzoic acid moiety.
Ligand Characterization: Luciferase Reporter Assay
This assay is used to determine the functional activity of synthesized RXR ligands (agonist or antagonist activity).
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression vector for RXR
-
Reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE)
-
Transfection reagent
-
Cell culture medium and supplements
-
Synthesized RXR ligand and control compounds (e.g., Bexarotene, 9-cis-RA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the RXR expression vector and the RXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Ligand Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the synthesized ligand or control compounds. For antagonist assays, co-treat with a known RXR agonist.
-
-
Luciferase Assay:
-
After an incubation period of 18-24 hours, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized luciferase activity against the ligand concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Ligand Characterization: Competitive Binding Assay
This assay is used to determine the binding affinity (Kd) of a synthesized ligand to the RXR.
Materials:
-
Purified RXR protein (ligand-binding domain)
-
Radiolabeled RXR ligand (e.g., [³H]9-cis-retinoic acid)
-
Synthesized unlabeled ligand
-
Assay buffer
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a series of tubes, incubate a fixed concentration of purified RXR protein and the radiolabeled RXR ligand with increasing concentrations of the unlabeled synthesized ligand.
-
-
Incubation:
-
Allow the binding reaction to reach equilibrium (typically for a few hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Separate the protein-bound radioligand from the free radioligand using a method such as size-exclusion chromatography, dextran-coated charcoal, or a filter-binding assay.
-
-
Quantification:
-
Measure the amount of bound radioactivity in each tube using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the unlabeled ligand.
-
Calculate the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the bound radioligand.
-
The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Purification and Characterization of Synthetic Ligands
Following synthesis, it is crucial to purify and characterize the RXR ligands to ensure their identity and purity before biological evaluation.
Purification:
-
Column Chromatography: This is a standard method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and mobile phase (solvent system) will depend on the polarity of the synthesized ligand.
-
Recrystallization: If the synthesized compound is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of small quantities of the ligand to achieve high purity.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized ligand.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, further confirming its identity.
-
Purity Analysis (HPLC): Analytical HPLC is used to determine the purity of the final compound. A purity of >95% is generally required for biological assays.
References
- 1. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid X receptor agonist LG100268 modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoid X receptor agonist LG100268 modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HX 531 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Bexarotene, LG-100069, LGD-1069, Targrexin, Targretin-药物合成数据库 [drugfuture.com]
- 11. Synthesis of novel retinoid X receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2011141928A1 - Process for the preparation of highly pure bexarotene - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling of 6-Fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 6-fluoropyridine derivatives. The synthesis of functionalized 6-fluoropyridines is of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine substituent, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The protocols outlined below are designed to serve as a robust starting point for the synthesis of diverse libraries of 6-aryl- and 6-heteroarylpyridines.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. However, the coupling of electron-deficient heteroaryl halides, such as 6-fluoropyridine derivatives, can present challenges. The strong carbon-fluorine bond and the electronic nature of the pyridine ring can influence the reactivity of the substrate.[1] Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. Microwave-assisted heating has emerged as a valuable technique to accelerate these reactions, often leading to improved yields and reduced reaction times.[2][3]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-fluoropyridine derivative.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Halo-6-fluoropyridines with Arylboronic Acids
This protocol is a general guideline for the microwave-assisted Suzuki coupling of 2-chloro- or 2-bromo-6-fluoropyridine with various arylboronic acids.
Materials:
-
2-Halo-6-fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[1]
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Microwave synthesis vial
-
Stir bar
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add the 2-halo-6-fluoropyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the vial. The typical reaction concentration is between 0.1 and 0.5 M.[3]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-fluoropyridine.
Protocol 2: Conventional Heating Suzuki Coupling of (6-Fluoropyridin-2-yl)boronic Acid with Aryl Halides
This protocol describes a general procedure for the Suzuki coupling of (6-fluoropyridin-2-yl)boronic acid with various aryl halides using conventional heating.
Materials:
-
(6-Fluoropyridin-2-yl)boronic acid (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF/H₂O, 4:1)
-
Schlenk flask
-
Stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a stir bar, add the aryl halide, (6-fluoropyridin-2-yl)boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 6-fluoropyridine derivatives.
Table 1: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid with Various Aryl Halides [3]
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Expected Yield |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | >90% |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 85-95% |
| 3 | 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 80-90% |
| 4 | 2-Bromonaphthalene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | >90% |
| 5 | 4-Chlorotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 60-75% |
Table 2: Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids (Analogous System) [4]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 |
| 2 | 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 |
| 3 | 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 |
| 4 | 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 |
Note on Data: The yield for 4-methoxyphenylboronic acid is reported for the coupling with the structurally similar 2-Bromo-4-fluoro-5-methylpyridine and serves as a strong indicator for the reactivity with 2-bromo-6-fluoropyridine.[4]
Table 3: Suzuki Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with Hetero(aryl)boronic Acids (Illustrative Examples) [5][6]
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 85 | 58 |
| 2 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 85 | 75 |
| 3 | 2-Furylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 85 | 65 |
| 4 | 3-Furylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 85 | 78 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 100 | 25 |
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of a novel triazolo[4,3-b]pyridazine derivative, a promising candidate for cancer therapy. The protocols outlined below offer detailed, step-by-step instructions for the chemical synthesis and subsequent cellular assays to assess the compound's anti-proliferative and pro-apoptotic effects.
Introduction to Triazolo[4,3-b]pyridazines in Oncology
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in the development of new therapeutic agents.[1][2] The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in the design of kinase inhibitors, a class of targeted cancer therapies.[3] Certain derivatives of this scaffold have demonstrated potent inhibitory activity against key oncogenic kinases such as c-Met and Pim-1, which are often dysregulated in various human cancers.[3] The compound detailed in these notes, a potent dual c-Met/Pim-1 inhibitor, serves as an exemplary case for the development of novel heterocyclic anticancer agents.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of the synthesized triazolo[4,3-b]pyridazine derivative (designated as Compound 4g in the source literature).[3]
| Assay | Target | IC50 (µM) |
| Kinase Inhibition | c-Met | 0.163 ± 0.01 |
| Kinase Inhibition | Pim-1 | 0.283 ± 0.01 |
| Cytotoxicity | A375 (Melanoma) | 14.67 |
Experimental Protocols
Synthesis of a Novel Triazolo[4,3-b]pyridazine Derivative
This protocol describes the synthesis of a potent anticancer compound from the triazolo[4,3-b]pyridazine class. The synthesis involves a multi-step process starting from commercially available reagents.
Materials:
-
6-hydrazinyl-3-(4-aryl)-[1][4]triazolo[4,3-b]pyridazine derivatives
-
Appropriate aromatic aldehyde (e.g., N,N-dimethylbenzaldehyde)
-
Absolute ethanol
-
Acetyl acetone
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of 6-arylidenehydrazino-3-aryl-[1][4]triazolo[4,3-b]pyridazine:
-
Dissolve 0.003 mol of the 6-hydrazinyl-3-(4-aryl)-[1][4]triazolo[4,3-b]pyridazine derivative in 15 mL of absolute ethanol by heating for 10 minutes.[3]
-
Once fully dissolved, add 0.003 mol of the appropriate aromatic aldehyde.[3]
-
Reflux the reaction mixture at 80°C for the time required for the reaction to complete (monitor by TLC).[3]
-
Allow the mixture to cool to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to yield the desired product.[3]
-
-
Preparation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1][4]triazolo[4,3-b]pyridazine:
-
To a solution of 0.007 mol of the 6-hydrazinyl-3-(4-aryl)-[1][4]triazolo[4,3-b]pyridazine derivative in 10 mL of absolute ethanol, add 0.7 g (0.007 mol) of acetyl acetone.[3]
-
Reflux the reaction mixture at 80°C for 6 hours.[3]
-
After cooling, filter the product, dry it, and recrystallize from ethanol.[3]
-
DOT Script for Synthesis Workflow:
Caption: Workflow for the synthesis of the triazolo[4,3-b]pyridazine derivative.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for determining the cytotoxic effects of the synthesized heterocyclic compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized heterocyclic compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
DOT Script for MTT Assay Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of the heterocyclic compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells treated with the heterocyclic compound
-
Phosphate-buffered saline (PBS)
-
RNase A (100 µg/mL)[4]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[4]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 106 cells by trypsinization or scraping.
-
Wash the cells with PBS and centrifuge at 200 x g for 5 minutes.[1]
-
Resuspend the cell pellet in 0.5 mL of PBS.[1]
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[1]
-
Incubate the cells at -20°C for at least 2 hours.[1]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data and analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.[4]
-
DOT Script for Cell Cycle Analysis Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Detection by Annexin V-FITC Staining
This protocol outlines the detection of apoptosis induced by the heterocyclic compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells treated with the heterocyclic compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating them with the desired concentration of the heterocyclic compound.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[2]
-
-
Staining:
-
Flow Cytometry Analysis:
DOT Script for Apoptosis Assay Signaling Pathway:
Caption: Simplified signaling pathway of the triazolo-pyridazine derivative.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. kumc.edu [kumc.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 6-fluoropyridine-3-carboxylate, a key intermediate in the development of pharmaceutical compounds. Two primary synthetic routes for the precursor, 6-fluoropyridine-3-carboxylic acid, are presented: the oxidation of 2-fluoro-5-methylpyridine and a more scalable halogen-exchange pathway starting from 2,5-dibromopyridine. The subsequent esterification to the final product is also detailed. This guide includes quantitative data, step-by-step experimental procedures, and process diagrams to facilitate successful implementation in a laboratory or manufacturing setting.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] Consequently, robust and scalable methods for its synthesis are of high interest to the pharmaceutical industry. This document outlines two effective strategies for the preparation of the key intermediate, 6-fluoropyridine-3-carboxylic acid, and its subsequent conversion to this compound.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-stage process:
-
Synthesis of 6-fluoropyridine-3-carboxylic acid: This key intermediate can be prepared via two main routes:
-
Route A: Oxidation of commercially available 2-fluoro-5-methylpyridine.
-
Route B: A multi-step synthesis commencing with 2,5-dibromopyridine, involving a halogen-exchange reaction. This route is generally more suited for large-scale industrial production due to milder conditions and reduced hazardous waste.[2]
-
-
Esterification: The resulting 6-fluoropyridine-3-carboxylic acid is then esterified to yield the final product, this compound.
Caption: Overall synthetic pathways to this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |
| Route A: Oxidation | 2-fluoro-5-methylpyridine | KMnO₄, KOH | Water | 95 °C | 5 h | ~84% | N/A | [3] |
| Route B: Step 1 (Grignard) | 2,5-dibromopyridine | Isopropylmagnesium chloride, CuI, Methyl chloroformate | THF | -10 °C to RT | 1 h | 79.3% | 97.1% | [2] |
| Route B: Step 2 (Fluorination) | Methyl 6-bromonicotinate | Tetramethylammonium fluoride | DMF | 40-50 °C | 16 h | N/A | N/A | [2] |
| Route B: Step 3 (Hydrolysis) | Methyl 6-fluoronicotinate | NaOH, HCl | Water | RT | 3 h | 85.6% | 98.0% | [2] |
| Esterification | 6-fluoropyridine-3-carboxylic acid | Methanol, Sulfuric acid (catalytic) | Methanol | Reflux | 4-6 h | >90% | >98% | Adapted from[4] |
Note: N/A indicates data not available in the cited sources. Yields are based on the limiting starting material for each step.
Experimental Protocols
Route A: Synthesis of 6-fluoropyridine-3-carboxylic acid via Oxidation
This method is suitable for smaller scale preparations.
Caption: Workflow for the oxidation of 2-fluoro-5-methylpyridine.
Materials:
-
2-fluoro-5-methylpyridine (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Potassium hydroxide (KOH) (1.0 eq)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
In a suitable reaction vessel equipped with mechanical stirring and a heating mantle, add 2-fluoro-5-methylpyridine (e.g., 11.1 g, 0.1 mol).[3]
-
Add water (e.g., 250 mL) and begin stirring.
-
Sequentially add potassium permanganate (e.g., 31.6 g, 0.2 mol) and potassium hydroxide (e.g., 5.6 g, 0.1 mol).[3]
-
Heat the mixture to 95 °C and maintain for 5 hours.[3]
-
While hot, filter the reaction mixture to remove the manganese dioxide precipitate and collect the filtrate.
-
Allow the filtrate to cool to room temperature.
-
Adjust the pH of the filtrate to 2-4 using concentrated hydrochloric acid, which will cause a solid to precipitate.[3]
-
Filter the precipitated solid.
-
Extract the remaining filtrate with dichloromethane (2x).
-
Combine the filtered solid with the residue from the organic extracts and dry under reduced pressure to yield 6-fluoropyridine-3-carboxylic acid as an off-white solid.[3]
Route B: Synthesis of 6-fluoropyridine-3-carboxylic acid via Halogen Exchange
This route is recommended for larger, industrial-scale synthesis.[2]
Caption: Workflow for the halogen-exchange route to 6-fluoropyridine-3-carboxylic acid.
Step 1: Synthesis of Methyl 6-bromonicotinate
Materials:
-
2,5-dibromopyridine (1.0 eq)
-
Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride solution (1.2 eq)
-
Copper(I) iodide (CuI) (0.03 eq)
-
Methyl chloroformate (1.2 eq)
-
3M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
To a nitrogen-purged reactor, add 2,5-dibromopyridine (e.g., 59.2 g, 0.25 mol) and tetrahydrofuran (400 mL).[2]
-
Cool the mixture to -10 °C.
-
Slowly add isopropylmagnesium chloride solution (2.0 M, 150 mL, 0.30 mol) while maintaining the temperature at -10 °C.[2]
-
After the addition is complete, add copper(I) iodide (1.43 g, 7.5 mmol) followed by the dropwise addition of methyl chloroformate (28.4 g, 0.30 mol).[2]
-
Allow the reaction to stir at room temperature for 1 hour.
-
Cool the reaction to 0-10 °C and quench by adding 3M HCl to adjust the pH to 3-4.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with saturated brine, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain Methyl 6-bromonicotinate as a white solid.[2]
Step 2: Synthesis of 6-fluoropyridine-3-carboxylic acid
Materials:
-
Methyl 6-bromonicotinate (1.0 eq)
-
Dimethylformamide (DMF)
-
Tetramethylammonium fluoride
-
30% Sodium hydroxide (NaOH) solution
-
20% Hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve Methyl 6-bromonicotinate (e.g., 42.9 g, 0.20 mol) in dimethylformamide (300 mL).[2]
-
Add tetramethylammonium fluoride and heat the mixture to 40-50 °C for 16 hours.[2]
-
Cool the reaction to room temperature and remove the DMF under reduced pressure.
-
At 20-30 °C, add 30% sodium hydroxide solution (60 g) and stir at room temperature for 3 hours to facilitate hydrolysis.[2]
-
Adjust the pH to 3-4 with 20% hydrochloric acid to precipitate the product.[2]
-
Filter the solid, wash with water (60 mL), and dry under vacuum to yield 6-fluoropyridine-3-carboxylic acid as a white solid.[2]
Esterification of 6-fluoropyridine-3-carboxylic acid
This is a general procedure that can be adapted for large-scale production.
Caption: Workflow for the esterification of 6-fluoropyridine-3-carboxylic acid.
Materials:
-
6-fluoropyridine-3-carboxylic acid (1.0 eq)
-
Methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend 6-fluoropyridine-3-carboxylic acid in methanol in a reaction vessel.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle corrosive reagents such as concentrated acids and bases with extreme care.
-
Grignard reagents are highly reactive and moisture-sensitive; ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described in this document provide comprehensive guidance for the large-scale synthesis of this compound. The choice between the two routes for the synthesis of the 6-fluoropyridine-3-carboxylic acid intermediate will depend on the scale of production, available starting materials, and waste disposal considerations. Route B is generally favored for its scalability and more environmentally benign profile. The subsequent esterification is a standard and high-yielding transformation. By following these detailed procedures, researchers and production chemists can reliably produce this important pharmaceutical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-fluoropyridine-3-carboxylate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 6-fluoropyridine-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common method is the Fischer esterification of 6-fluoronicotinic acid with methanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] This is an equilibrium-driven reaction where an excess of methanol is typically used to favor the formation of the ester.[1]
Q2: What are the potential side reactions that can lower the yield of the desired product?
A2: Several side reactions can occur, reducing the overall yield. The most common include:
-
Incomplete reaction: Due to the equilibrium nature of Fischer esterification, the reaction may not go to completion.[1]
-
Hydrolysis: The water formed during the reaction can hydrolyze the ester product back to the carboxylic acid.
-
Decarboxylation: At elevated temperatures, the starting material, 6-fluoronicotinic acid, may undergo decarboxylation.[1]
-
N-methylation: While less common under acidic conditions due to the protonation of the pyridine nitrogen, N-methylation can occur if using certain methylating agents.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (6-fluoronicotinic acid). The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are some alternative methods for synthesizing this compound?
A4: Besides Fischer esterification, other methods include:
-
Reaction with Thionyl Chloride (SOCl₂): The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride, which then readily reacts with methanol to form the ester.
-
Nucleophilic Aromatic Substitution (SNAr): An alternative route involves the reaction of a precursor like methyl 6-chloropyridine-3-carboxylate with a fluoride source. A similar synthesis for an isomeric compound, methyl 3-fluoropyridine-4-carboxylate, has been reported with a 38% yield.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use a large excess of methanol to shift the equilibrium towards the product. - Remove water as it forms using a Dean-Stark trap or molecular sieves. |
| Insufficient catalyst activity. | - Ensure the acid catalyst is fresh and used in a sufficient amount. | |
| Reaction time is too short. | - Increase the reaction time and monitor the progress by TLC until the starting material is consumed. | |
| Reaction temperature is too low. | - Ensure the reaction is heated to reflux temperature to achieve a reasonable reaction rate. | |
| Presence of Unreacted 6-fluoronicotinic Acid | Incomplete reaction. | - See solutions for "Low Yield". |
| Hydrolysis of the product during workup. | - Ensure the neutralization step is performed at a low temperature (e.g., in an ice bath). - Promptly extract the product into an organic solvent after neutralization. | |
| Formation of Byproducts | Decarboxylation of the starting material. | - Avoid excessively high temperatures and prolonged reaction times.[1] |
| N-methylation of the pyridine ring. | - This is less likely with Fischer esterification but can be a concern with other methylating agents. Stick to acid-catalyzed esterification to minimize this.[1] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer. | - Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. |
| Emulsion formation during extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. |
Experimental Protocols
Protocol 1: Fischer Esterification of 6-fluoronicotinic acid (Adapted from a similar procedure for 6-methylnicotinic acid)
This protocol is adapted from a known procedure for a structurally similar compound and is expected to give a good yield.
Materials:
-
6-fluoronicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 6-fluoronicotinic acid (1 equivalent) in methanol (approximately 15-20 mL per gram of acid).
-
With stirring, slowly add concentrated sulfuric acid (approximately 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue to pH 7-8 with a saturated aqueous solution of NaHCO₃ at 0 °C (ice bath).
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
A similar procedure for 6-methylnicotinic acid reported a yield of 75%.[1]
Protocol 2: Alternative Synthesis via Nucleophilic Aromatic Substitution (SNAr) (Adapted from the synthesis of an isomer)
This protocol is based on the synthesis of methyl 3-fluoropyridine-4-carboxylate and can be adapted for the synthesis of the target molecule from a suitable precursor.[2]
Materials:
-
Methyl 6-nitropyridine-3-carboxylate (precursor)
-
Cesium Fluoride (CsF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
Procedure:
-
To a solution of Methyl 6-nitropyridine-3-carboxylate (1 equivalent) in dry DMSO, add Cesium Fluoride (5 equivalents).
-
Heat the reaction mixture at 120 °C for 90 minutes under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add distilled water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
The reported yield for the isomeric product using this method was 38%.[2]
Data Presentation
Table 1: Comparison of Synthesis Methods for Methyl Pyridine-3-carboxylates
| Method | Starting Material | Reagents | Conditions | Reported Yield | Reference |
| Fischer Esterification | 6-methylnicotinic acid | Methanol, H₂SO₄ | Reflux, 17 hours | 75% | [1] |
| Nucleophilic Aromatic Substitution (SNAr) | Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | 120 °C, 90 min | 38% | [2] |
Visualizations
Caption: Fischer Esterification Workflow for this compound.
References
Technical Support Center: Purification of Crude Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of crude Methyl 6-fluoropyridine-3-carboxylate. Detailed experimental protocols and data are included to assist in achieving high purity for this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Such as Methyl 6-chloropyridine-3-carboxylate or other halogenated precursors.
-
Hydrolysis Product: 6-Fluoropyridine-3-carboxylic acid, formed by the hydrolysis of the methyl ester. This is more likely if the reaction workup or purification involves acidic or basic aqueous conditions.
-
Residual Solvents: High boiling point solvents used in the synthesis, such as DMSO or DMF.
-
Byproducts of Fluorination: Depending on the fluorinating agent and conditions, various byproducts may form.
Q2: My purified product shows a low melting point and appears as an oil or waxy solid. What could be the cause?
A2: The reported melting point for this compound is in the range of 48-52 °C.[1][2] A lower melting point or oily appearance typically indicates the presence of impurities which disrupt the crystal lattice. Residual solvents are a common cause of melting point depression.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and detecting non-volatile impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for identifying and quantifying impurities, including residual solvents and structural isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[1][2]
Q4: Can this compound decompose during purification?
A4: Yes, fluoropyridines can be susceptible to decomposition, particularly under acidic conditions which can catalyze hydrolysis of the ester to the corresponding carboxylic acid.[5][6] Care should be taken to use neutral conditions where possible during workup and purification.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is neutral during workup to prevent the product from partitioning into the aqueous phase as a salt. Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions. |
| Incomplete Crystallization | If recrystallizing, ensure the solution is sufficiently concentrated and cooled to a low enough temperature. Seeding the solution with a pure crystal can induce crystallization. Avoid using an excessive amount of solvent. |
| Product Adsorption on Silica Gel | The pyridine nitrogen can interact strongly with the acidic silica gel, leading to tailing and potential loss of product on the column. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent. |
| Co-elution with Impurities | If the product co-elutes with an impurity during column chromatography, optimize the solvent system. A shallower gradient or an isocratic elution with a different solvent system might be necessary. |
Issue 2: Persistent Impurities After Column Chromatography
| Impurity Type | Identification | Troubleshooting Strategy |
| Starting Material (e.g., Methyl 6-chloropyridine-3-carboxylate) | Compare the retention time/factor (TLC/HPLC) with an authentic sample of the starting material. | The starting material is typically less polar than the fluorinated product. Use a less polar solvent system for better separation. |
| 6-Fluoropyridine-3-carboxylic acid | This impurity is significantly more polar. It will have a much lower Rf on TLC in non-polar solvent systems. It can be confirmed by LC-MS. | The carboxylic acid can be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup. Alternatively, it will be strongly retained on a silica gel column. |
| Unknown Impurity with Similar Polarity | Characterize the impurity using LC-MS and NMR if possible. | Try a different stationary phase for chromatography (e.g., alumina or a bonded phase). Recrystallization from a suitable solvent may also be effective. |
Issue 3: Problems During Recrystallization
| Problem | Potential Cause | Solution |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the product-impurity mixture. The solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent to reduce saturation, and allow it to cool more slowly. Using a lower boiling point solvent system may also help. |
| No Crystals Form | The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by boiling off some solvent. If that fails, remove the solvent entirely and attempt recrystallization with a different solvent system. Try adding an anti-solvent dropwise to a solution of the compound in a "good" solvent. |
| Rapid Crystal Formation ("Crashing Out") | The solution is too concentrated, or the cooling is too rapid. | Re-heat to redissolve the solid, add a small amount of extra solvent, and allow for slower cooling. This will lead to the formation of purer, larger crystals.[7] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization.
-
Column Preparation: Pack a silica gel column with a slurry of silica in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb the sample onto a small amount of silica gel, dry it, and load it onto the top of the column.
-
Elution: Start with a low polarity eluent and gradually increase the polarity. A typical gradient could be from 5% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Representative Data for Column Chromatography Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (5% to 30%) |
| Loading | 1g crude material per 40g silica |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >99% |
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., hexane, ethyl acetate, isopropanol, toluene, and mixtures thereof) at room and elevated temperatures. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "anti-solvent".
-
Dissolution: In an appropriately sized flask, add the crude solid and a minimal amount of the chosen hot solvent (or "good" solvent) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Table 2: Suggested Solvent Systems for Recrystallization Screening
| Solvent System | Type | Rationale |
| Isopropanol/Water | Two-solvent | The compound is likely soluble in isopropanol and insoluble in water. |
| Toluene/Hexane | Two-solvent | Toluene should dissolve the aromatic compound, and hexane can act as an anti-solvent. |
| Ethyl Acetate/Hexane | Two-solvent | A common system for compounds of moderate polarity. |
| Methanol | Single-solvent | May be suitable if the compound has moderate to high polarity. |
Visualizations
Caption: Alternative purification workflows.
Caption: Logic for troubleshooting recrystallization.
References
- 1. This compound 97 1427-06-1 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Common side reactions in the synthesis of Methyl 6-fluoronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 6-fluoronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 6-fluoronicotinate?
A1: The most common laboratory and industrial scale methods for synthesizing Methyl 6-fluoronicotinate involve two key transformations: the introduction of the fluorine atom onto the pyridine ring and the esterification of the carboxylic acid. The typical starting material is a 6-halonicotinic acid, such as 6-chloronicotinic acid or 6-bromonicotinic acid. The synthesis generally proceeds via one of two main pathways:
-
Pathway A: Halogen exchange (Halex) reaction on a pre-formed methyl ester (e.g., Methyl 6-chloronicotinate).
-
Pathway B: Fluorination of a nicotinic acid derivative followed by esterification.
Q2: What are the most common side reactions observed during the synthesis of Methyl 6-fluoronicotinate?
A2: The most frequently encountered side reactions include:
-
Hydrolysis: Formation of Methyl 6-hydroxynicotinate as a byproduct, particularly during the halogen exchange reaction if water is present.
-
Incomplete Fluorination: Residual starting material (e.g., Methyl 6-chloronicotinate) in the final product.
-
Ester Hydrolysis: Conversion of the methyl ester back to 6-fluoronicotinic acid, which can occur during reaction workup.
-
Polymerization/Tar Formation: Degradation of starting materials or products, especially under harsh reaction conditions.
Troubleshooting Guides
Issue 1: Presence of Methyl 6-hydroxynicotinate Impurity
Q: My final product is contaminated with Methyl 6-hydroxynicotinate. How can I prevent its formation?
A: The formation of Methyl 6-hydroxynicotinate is a common issue in halogen exchange (Halex) reactions and is primarily caused by the presence of water. Water can react with the starting material (e.g., Methyl 6-chloronicotinate) in a competing nucleophilic aromatic substitution reaction.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Wet Solvents | Use anhydrous solvents. Consider distilling solvents over a suitable drying agent prior to use. |
| Hygroscopic Fluoride Salt | Dry the fluoride salt (e.g., KF, CsF) under vacuum at an elevated temperature before use. Spray-dried KF is a good alternative as it has a higher surface area and reactivity.[1] |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Reaction Temperature | Ensure the reaction temperature is optimal for the chosen solvent and fluoride salt to favor the fluorination reaction over hydrolysis. |
A troubleshooting workflow for minimizing the formation of Methyl 6-hydroxynicotinate is illustrated below.
Caption: Troubleshooting logic for Methyl 6-hydroxynicotinate impurity.
Issue 2: Incomplete Fluorination Reaction
Q: My reaction shows a low conversion of the starting material (e.g., Methyl 6-chloronicotinate). How can I improve the yield?
A: Low conversion in a halogen exchange reaction can be attributed to several factors, including the reactivity of the fluoride source and the reaction conditions.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Low Reactivity of Fluoride Salt | Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF). Consider using CsF or a combination of KF with a phase-transfer catalyst (e.g., a crown ether) to enhance the nucleophilicity of the fluoride ion.[2] |
| Poor Solubility of Fluoride Salt | Use a polar aprotic solvent such as DMF, DMSO, or sulfolane to improve the solubility of the fluoride salt. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC-MS and ensure it is heated for a sufficient duration at the optimal temperature. |
The general synthetic pathway and the competing hydrolysis side reaction are depicted in the following diagram.
Caption: Halogen exchange reaction and hydrolysis side reaction.
Issue 3: Presence of 6-Fluoronicotinic Acid in the Final Product
Q: After purification, I still have 6-fluoronicotinic acid in my product. What is the cause and how can I remove it?
A: The presence of 6-fluoronicotinic acid can be due to two main reasons: incomplete esterification of the carboxylic acid or hydrolysis of the methyl ester during the workup.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incomplete Esterification | If synthesizing from 6-fluoronicotinic acid, ensure the esterification reaction goes to completion. This can be achieved by using an excess of methanol, an effective acid catalyst (e.g., sulfuric acid), and allowing for sufficient reaction time.[3] |
| Hydrolysis during Workup | During the neutralization step of the workup, avoid strongly basic conditions. Carefully adjust the pH to be neutral (around 7) using a mild base like sodium bicarbonate, and perform this step at a low temperature (e.g., in an ice bath) to minimize hydrolysis of the ester.[4] |
| Purification | If 6-fluoronicotinic acid is present in the final product, it can often be removed by washing the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity. |
Experimental Protocols
Protocol 1: Halogen Exchange Reaction for the Synthesis of Methyl 6-fluoronicotinate
This protocol is a general guideline for a halogen exchange reaction starting from Methyl 6-chloronicotinate.
Materials:
-
Methyl 6-chloronicotinate
-
Potassium Fluoride (spray-dried) or Cesium Fluoride
-
Anhydrous Dimethylformamide (DMF) or Sulfolane
-
Phase-transfer catalyst (e.g., 18-crown-6), optional
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 6-chloronicotinate (1 equivalent) and the anhydrous solvent.
-
Add spray-dried potassium fluoride (2-3 equivalents) or cesium fluoride (1.5-2 equivalents). If using KF, a catalytic amount of a phase-transfer catalyst can be added.
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Heat the reaction mixture to the desired temperature (typically between 120-180 °C, depending on the solvent) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter to remove the inorganic salts.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain Methyl 6-fluoronicotinate.
Protocol 2: Fischer Esterification of 6-Fluoronicotinic Acid
This protocol describes the esterification of 6-fluoronicotinic acid to Methyl 6-fluoronicotinate.
Materials:
-
6-Fluoronicotinic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 6-fluoronicotinic acid (1 equivalent) in an excess of methanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue by adding it to an ice-cold saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude Methyl 6-fluoronicotinate, which can be further purified if necessary.
References
Overcoming poor reactivity in substitutions with Methyl 6-fluoropyridine-3-carboxylate
Welcome to the technical support center for Methyl 6-fluoropyridine-3-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome common challenges, particularly poor reactivity in substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction with this compound failing or giving low yields?
A1: The reactivity of your substrate in nucleophilic aromatic substitution (SNAr) is likely lower than anticipated due to the specific electronic arrangement of the pyridine ring.
While the ring nitrogen and the methyl carboxylate group are both electron-withdrawing, their positions relative to the fluorine leaving group are critical. For an SNAr reaction to be efficient, electron-withdrawing groups must stabilize the negatively charged intermediate (the Meisenheimer complex), particularly at the positions ortho and para to the leaving group.[1][2][3]
In this compound:
-
The ring nitrogen is ortho to the fluorine at the 6-position, which does help activate the position for nucleophilic attack.[4]
-
However, the powerful methyl carboxylate group is at the 3-position, which is meta to the fluorine. A meta substituent does not participate in resonance stabilization of the negative charge that develops on the ring during the reaction.[3] Its activating effect is limited to weaker, inductive electron withdrawal.
This lack of direct resonance stabilization by the ester group means the reaction requires more forcing conditions than substrates where activating groups are in the ideal ortho or para positions.
References
Technical Support Center: Analysis of Methyl 6-fluoropyridine-3-carboxylate Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of Methyl 6-fluoropyridine-3-carboxylate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Analysis
Troubleshooting Guide: HPLC
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate to suppress silanol activity (typically pH 3-4). |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase. For reversed-phase, adjust the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer. A gradient elution may be necessary. |
| Column degradation. | Replace the column with a new one of the same type. Consider a column with a different selectivity, such as a fluorinated phase column. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate mixing of components. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check for leaks in the system and ensure the pump is delivering a consistent flow rate. | |
| Ghost Peaks | Contamination in the sample, solvent, or system. | Filter all samples and mobile phases. Flush the system thoroughly. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank solvent run between samples. |
Frequently Asked Questions (FAQs): HPLC
Q1: What is a suitable starting HPLC method for this compound?
A1: A good starting point is a reversed-phase method using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is recommended.
Q2: Why am I seeing poor peak shape for my analyte?
A2: Pyridine derivatives can exhibit poor peak shape due to their basic nature interacting with acidic silanol groups on the silica-based column packing.[1] Using a base-deactivated column, adding a competing base to your mobile phase, or using a lower pH mobile phase can help mitigate this issue.
Q3: Can I use a different column besides C18?
A3: Yes, for fluorinated aromatic compounds, a column with a fluorinated stationary phase (e.g., pentafluorophenyl - PFP) can offer different selectivity and potentially better resolution.[2]
Q4: How should I prepare my sample for HPLC analysis?
A4: Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
GC-MS Analysis
Troubleshooting Guide: GC-MS
| Problem | Potential Cause | Suggested Solution |
| No Peak Detected | Analyte is not reaching the detector. | Check for leaks in the GC system. Ensure the injection port temperature is sufficient to volatilize the sample. Check for column breakage. |
| Analyte is degrading in the inlet. | Use a deactivated inlet liner and consider lowering the inlet temperature. | |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column. | Use a fresh, deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Inappropriate carrier gas flow rate. | Optimize the carrier gas (Helium or Hydrogen) flow rate for your column dimensions. | |
| Inconsistent Fragmentation Pattern | Fluctuation in ion source temperature or electron energy. | Ensure the ion source temperature is stable and the electron energy is set to 70 eV for consistent fragmentation. |
| Contamination in the ion source. | The ion source may require cleaning. | |
| High Background Noise | Column bleed. | Ensure you are using a low-bleed GC-MS column and that the final oven temperature does not exceed the column's maximum operating temperature. |
| Contaminated carrier gas or system leak. | Use high-purity carrier gas with appropriate traps. Check for leaks using an electronic leak detector. |
Frequently Asked Questions (FAQs): GC-MS
Q1: Is this compound suitable for GC-MS analysis?
A1: Yes, with a melting point of 48-52 °C, it is sufficiently volatile for GC analysis.
Q2: What are the expected major fragments in the EI-MS of this compound?
A2: The molecular ion (M+) at m/z 155 is expected. Common fragmentation patterns for methyl esters include the loss of a methoxy group (-OCH3), resulting in a fragment at m/z 124, and the loss of the entire methoxycarbonyl group (-COOCH3), leading to a fragment at m/z 96. The pyridine ring itself can also fragment.
Q3: What type of GC column is recommended?
A3: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. These columns are robust and provide good separation for a wide range of compounds.
Q4: What are some potential impurities I should look for?
A4: Potential impurities could include unreacted starting materials from the synthesis, such as 6-fluoronicotinic acid, or byproducts from side reactions. The presence of these can be confirmed by their unique mass spectra.
Quantitative Data Summary
Table 1: Representative HPLC Parameters and Expected Retention Time
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Expected Retention Time | 5 - 10 min (approximate) |
Table 2: Representative GC-MS Parameters and Expected Retention Time
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
| Expected Retention Time | 8 - 12 min (approximate) |
Experimental Protocols
HPLC Method for Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of about 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram.
-
GC-MS Method for Purity Analysis
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a concentration of about 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 2.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Identify the main peak by its retention time and mass spectrum.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify any impurities based on their mass spectra.
-
Visualizations
References
Technical Support Center: Production of Methyl 6-fluoropyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 6-fluoropyridine-3-carboxylate. The following information is designed to address common scalability issues encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: A prevalent synthetic route suitable for large-scale production involves a three-step process starting from 2,5-dibromopyridine. This pathway includes a Grignard reaction, a nucleophilic aromatic fluorination, and a final esterification step. This route is often favored due to the availability of starting materials and its adaptability to industrial settings.[1]
Q2: What are the primary challenges when scaling up the Grignard reaction in the first step?
A2: Scaling up the Grignard reaction for this synthesis presents several challenges. These include the initiation of the reaction, which can be difficult to control on a large scale, and the highly exothermic nature of the reaction, which requires robust temperature management to prevent runaway reactions.[2][3] Additionally, the formation of byproducts, such as Wurtz coupling products, can reduce the yield and complicate purification.[4][5]
Q3: Are there specific safety precautions for handling tetramethylammonium fluoride in the fluorination step?
A3: Yes, tetramethylammonium fluoride is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[6] When working with this reagent, it is crucial to use personal protective equipment (PPE), including gloves, safety goggles, and a respirator, and to work in a well-ventilated area or under a fume hood.[7]
Q4: How can I minimize byproduct formation during the synthesis?
A4: Minimizing byproducts requires careful control of reaction conditions at each step. In the Grignard reaction, maintaining a low temperature and controlled addition of reagents can reduce Wurtz coupling. For the fluorination step, ensuring anhydrous (dry) conditions is critical to prevent the formation of hydroxy-pyridines. In the final esterification, using a dehydrating agent or a Dean-Stark apparatus can drive the equilibrium towards the product and minimize the reverse hydrolysis reaction.[8]
Troubleshooting Guides
Problem 1: Low Yield in the Grignard Reaction Step
| Potential Cause | Troubleshooting Action |
| Difficult Reaction Initiation | Activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane before adding the bulk of the reagents. On a large scale, consider using a small portion of a previously successful Grignard solution to initiate the new batch. |
| Presence of Moisture | Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Wurtz Coupling Byproduct Formation | Maintain a low reaction temperature (typically 0-10 °C) during the addition of 2,5-dibromopyridine. Slow, controlled addition of the halide is crucial to minimize side reactions.[4][5] |
| Incomplete Reaction | Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). If the reaction stalls, consider adding a fresh batch of activated magnesium. |
Problem 2: Poor Conversion in the Nucleophilic Aromatic Fluorination Step
| Potential Cause | Troubleshooting Action |
| Presence of Water | Tetramethylammonium fluoride is hygroscopic. Ensure the reagent is thoroughly dried before use and that the reaction is performed under strictly anhydrous conditions.[9][10] |
| Insufficient Reaction Temperature | While fluorination reactions can be exothermic, an insufficient temperature may lead to slow or incomplete conversion. The optimal temperature for this reaction is typically between 40-50 °C.[1] Careful temperature control is necessary to balance reaction rate and safety.[11][12] |
| Poor Reagent Solubility | Ensure the chosen solvent (e.g., DMF or DMSO) is appropriate for dissolving both the substrate and the fluorinating agent at the reaction temperature.[1] |
| Decomposition of Reagents or Products | Prolonged reaction times at elevated temperatures can lead to decomposition. Optimize the reaction time by monitoring its progress and stopping it once the starting material is consumed. |
Problem 3: Incomplete Esterification and/or Product Hydrolysis
| Potential Cause | Troubleshooting Action |
| Reversible Reaction Equilibrium | The Fischer esterification is a reversible reaction. To drive the reaction to completion, use a large excess of methanol or remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.[8] |
| Insufficient Acid Catalyst | Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or thionyl chloride, is used.[13] |
| Hydrolysis During Work-up | During the work-up, neutralize the acidic solution carefully. Avoid prolonged exposure to aqueous acidic or basic conditions, which can hydrolyze the ester product. |
| Steric Hindrance | While less of a concern with methanol, if using a bulkier alcohol, steric hindrance could slow down the reaction. In such cases, a more reactive carboxylic acid derivative, like an acyl chloride, might be necessary. |
Problem 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action |
| Residual Copper Catalyst | After the Grignard reaction, residual copper catalyst can be removed by washing the organic phase with an aqueous solution of a chelating agent like EDTA or ammonia.[14][15] Filtration through a pad of celite or silica gel can also be effective.[16] |
| Close-boiling Impurities | If distillation is used for purification, close-boiling impurities may co-distill with the product. In such cases, column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system is recommended.[17] |
| Formation of Isomeric Byproducts | Isomeric byproducts can be challenging to separate. High-performance liquid chromatography (HPLC) may be required for high-purity applications.[17] Careful control of reaction regioselectivity is the best approach to avoid this issue. |
| Product Oiling Out During Crystallization | If the product "oils out" during crystallization, try using a different solvent system, adjusting the cooling rate, or seeding the solution with a small crystal of the pure product. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Grignard Reaction | 2,5-dibromopyridine | Isopropyl magnesium chloride, Copper(I) bromide | THF | 0-10 °C | 85-95% |
| 2 | Fluorination | Methyl 6-bromopyridine-3-carboxylate | Tetramethylammonium fluoride | DMF | 40-50 °C | ~85%[1] |
| 3 | Esterification | 6-fluoronicotinic acid | Methanol, H₂SO₄ or SOCl₂ | Methanol | Reflux | >90%[13] |
Experimental Protocols
Step 1: Synthesis of Methyl 6-bromopyridine-3-carboxylate (via Grignard Reaction)
-
Preparation: Under an inert atmosphere (N₂ or Ar), charge a flame-dried reactor with magnesium turnings and a catalytic amount of iodine.
-
Initiation: Add a small portion of a solution of isopropyl magnesium chloride in THF and gently heat to initiate the Grignard reagent formation.
-
Main Reaction: Once initiated, cool the mixture to 0-5 °C and slowly add the remaining isopropyl magnesium chloride solution.
-
Addition of Starting Material: To the freshly prepared Grignard reagent, add a solution of 2,5-dibromopyridine in THF at a rate that maintains the internal temperature below 10 °C.
-
Carboxylation: After the addition is complete, add methyl chloroformate to the reaction mixture, again maintaining a low temperature.
-
Quenching and Work-up: Quench the reaction by slowly adding it to a cold aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Step 2: Synthesis of this compound (via Nucleophilic Aromatic Fluorination)
-
Preparation: In a dry reactor under an inert atmosphere, add anhydrous tetramethylammonium fluoride and the solvent (e.g., DMF).
-
Addition of Substrate: Add Methyl 6-bromopyridine-3-carboxylate to the mixture.
-
Reaction: Heat the reaction mixture to 40-50 °C and stir until the reaction is complete (monitor by HPLC or TLC).[1]
-
Work-up: Cool the reaction mixture and pour it into cold water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. The crude product is then purified, typically by column chromatography.
Step 3: Synthesis of this compound (via Esterification of 6-fluoronicotinic acid)
Note: This step is an alternative if the synthesis proceeds through the carboxylic acid intermediate.
-
Preparation: To a solution of 6-fluoronicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride at 0 °C.[13]
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude ester. Further purification can be achieved by distillation or chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
References
- 1. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. mt.com [mt.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 17. benchchem.com [benchchem.com]
Stabilizing Methyl 6-fluoropyridine-3-carboxylate for long-term storage
This technical support center provides guidance on the long-term storage and stability of Methyl 6-fluoropyridine-3-carboxylate, addressing potential issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to store the compound in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.[1]
Q2: What is the primary degradation pathway for this compound?
A2: The ester functional group in this compound is susceptible to hydrolysis, which is considered the primary degradation pathway. This reaction can be catalyzed by the presence of acids or bases, leading to the formation of 6-Fluoropyridine-3-carboxylic acid and methanol.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can accelerate the rate of degradation. Most fluorinated compounds are sensitive to heat and should be stored at low temperatures to prevent degradation.[1] The ideal storage temperature typically ranges from -20°C to 25°C, depending on the desired shelf life.[1] For long-term storage, the lower end of this range is preferable.
Q4: Is this compound sensitive to light?
Q5: What are the signs of degradation?
A5: Physical signs of degradation can include a change in color, clumping of the powder (due to moisture absorption), or a change in melting point. Chemical analysis, such as HPLC, is the most reliable method to detect and quantify degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture, air, or light. | Store the compound in a desiccator under an inert atmosphere and protect it from light. If clumping is observed, gently break up the aggregates before use. Consider re-testing the purity of the compound. |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound using a suitable analytical method like HPLC or NMR. If degradation is confirmed, use a fresh batch of the compound. Ensure proper storage conditions are maintained for all stock solutions and intermediates. |
| Low purity observed by analytical methods | Improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound is not exposed to high temperatures, humidity, or incompatible materials. |
| Difficulty in dissolving the compound | Potential degradation and formation of less soluble impurities. | Check the purity of the compound. If impurities are present, purification by recrystallization or chromatography may be necessary. |
Experimental Protocols
Protocol 1: Long-Term Stability Study
This protocol outlines a procedure for assessing the long-term stability of this compound under controlled conditions.
1. Sample Preparation:
- Aliquot approximately 10 mg of this compound into multiple amber glass vials.
- Purge each vial with an inert gas (e.g., nitrogen or argon) before sealing tightly with a Teflon-lined cap.
2. Storage Conditions:
- Store the vials at the recommended long-term storage temperature (e.g., 2-8°C).
- For comparison, a set of samples can be stored at accelerated conditions (e.g., 40°C with 75% relative humidity) to predict long-term stability.[2]
3. Testing Schedule:
- Analyze the samples at initial (time zero) and regular intervals (e.g., 3, 6, 12, 24, and 36 months for long-term studies; 1, 3, and 6 months for accelerated studies).[2]
4. Analytical Method:
- Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of the compound and quantify any degradation products.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Column: C18 reverse-phase column.
- Detection: UV at an appropriate wavelength (e.g., 265 nm).
- Quantification: Calculate the percentage of the parent compound remaining and the percentage of each degradation product.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways under stress conditions.
1. Acid Hydrolysis:
- Dissolve this compound in a solution of 0.1 M HCl.
- Heat the solution at 60°C for 24 hours.
- Neutralize the solution and analyze by HPLC.
2. Base Hydrolysis:
- Dissolve the compound in a solution of 0.1 M NaOH.
- Keep the solution at room temperature for 24 hours.
- Neutralize the solution and analyze by HPLC.
3. Oxidative Degradation:
- Dissolve the compound in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours and protect from light.
- Analyze by HPLC.
4. Thermal Degradation:
- Place the solid compound in an oven at 105°C for 48 hours.
- Dissolve the stressed sample and analyze by HPLC.
5. Photolytic Degradation:
- Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.
- Dissolve the exposed sample and analyze by HPLC.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Condition |
| Temperature | 2-8°C (long-term) or -20°C (extended long-term) |
| Humidity | <40% Relative Humidity |
| Light | Protect from light (use amber vials or store in the dark) |
| Atmosphere | Inert (e.g., Nitrogen, Argon) |
Table 2: Example Stability Data (Hypothetical)
| Time (Months) | Storage Condition | Purity (%) | Major Degradant (%) |
| 0 | - | 99.8 | <0.1 |
| 6 | 2-8°C | 99.7 | 0.1 |
| 12 | 2-8°C | 99.6 | 0.2 |
| 24 | 2-8°C | 99.4 | 0.3 |
| 6 | 40°C / 75% RH | 98.5 | 1.2 |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for the long-term stability testing of the compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into molecular architecture. This guide offers a comprehensive comparative analysis of the ¹H and ¹³C NMR characteristics of Methyl 6-fluoropyridine-3-carboxylate, a fluorinated pyridine derivative of interest in medicinal chemistry. Due to the limited availability of experimental spectra for this specific compound in the public domain, this guide will leverage data from structurally similar analogs to provide a robust predictive analysis, alongside detailed experimental protocols and visual aids to facilitate a deeper understanding.
Comparative NMR Data Analysis
To predict the ¹H and ¹³C NMR spectral data for this compound, we will draw comparisons with its close structural analogs: Methyl 6-chloropyridine-3-carboxylate and Methyl nicotinate. The substitution at the 6-position (F, Cl, or H) is expected to exert the most significant influence on the chemical shifts of the pyridine ring protons and carbons.
¹H NMR Data Comparison
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The table below summarizes the experimental ¹H NMR data for the comparative compounds and the predicted data for this compound.
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | OCH₃ (ppm) | Solvent |
| This compound (Predicted) | ~8.9 - 9.1 | ~8.3 - 8.5 | ~7.2 - 7.4 | ~3.9 - 4.0 | CDCl₃ |
| Methyl 6-chloropyridine-3-carboxylate | 8.98 (d) | 8.23 (dd) | 7.42 (d) | 3.94 (s) | CDCl₃ |
| Methyl nicotinate | 9.21 (s) | 8.78 (d) | 7.39 (dd) | 3.96 (s) | CDCl₃ |
Data for Methyl 6-chloropyridine-3-carboxylate and Methyl nicotinate is sourced from publicly available spectral databases.
Analysis: The electron-withdrawing nature of the fluorine atom at the C-6 position in this compound is expected to deshield the adjacent H-5 proton, shifting it downfield compared to Methyl nicotinate. The H-2 and H-4 protons are also anticipated to be in the downfield region, characteristic of aromatic pyridine rings. The methyl ester protons will likely appear as a singlet around 3.9-4.0 ppm.
¹³C NMR Data Comparison
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in a molecule. The following table presents a comparison of the ¹³C NMR data for the analogs and the predicted values for the target compound.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) | OCH₃ (ppm) | Solvent |
| This compound (Predicted) | ~150-152 (d) | ~125-127 | ~140-142 (d) | ~110-112 (d) | ~163-165 (d) | ~164-166 | ~52-53 | CDCl₃ |
| Methyl 6-chloropyridine-3-carboxylate | 150.8 | 126.9 | 139.6 | 124.3 | 151.7 | 164.7 | 52.7 | CDCl₃ |
| Methyl nicotinate | 153.3 | 126.8 | 137.0 | 123.6 | 151.1 | 165.8 | 52.4 | CDCl₃ |
Data for Methyl 6-chloropyridine-3-carboxylate and Methyl nicotinate is sourced from publicly available spectral databases.
Analysis: The most significant predicted feature in the ¹³C NMR spectrum of this compound is the large carbon-fluorine coupling constant for C-6. The C-2, C-4, and C-5 carbons are also expected to exhibit smaller couplings to the fluorine atom. The direct attachment of the highly electronegative fluorine atom will cause a substantial downfield shift for C-6. The chemical shifts of the other carbon atoms are predicted based on the trends observed in the chloro- and unsubstituted analogs.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of small organic molecules like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for both ¹H and ¹³C).
NMR Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
For ¹H NMR:
-
A standard single-pulse experiment is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8 to 16, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Relaxation delay: 2-5 seconds.
-
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
Visualizing Structure and Workflow
To aid in the understanding of the molecular structure and the analytical process, the following diagrams have been generated using Graphviz.
Caption: Predicted ¹H NMR signals for this compound.
Caption: A streamlined workflow for NMR-based structural analysis.
Interpreting the 19F NMR Spectrum of Methyl 6-fluoropyridine-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected 19F Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-fluoropyridine-3-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this analysis is based on data from structurally similar compounds and established principles of NMR spectroscopy. This guide will objectively compare the expected spectral features with those of related molecules and provide the necessary experimental context.
Predicted 19F NMR Spectral Data
The 19F NMR spectrum of this compound is predicted to exhibit a single resonance with a specific chemical shift and multiplicity arising from couplings to adjacent protons. The predicted data is summarized in the table below, alongside comparative data for analogous compounds.
| Compound | Predicted/Observed 19F Chemical Shift (δ, ppm) | Predicted/Observed Multiplicity | Predicted/Observed Coupling Constants (J, Hz) |
| This compound | -70 to -90 | Triplet of doublets (td) or complex multiplet | ³J(H5-F) ≈ 7-9 Hz, ⁴J(H4-F) ≈ 2-4 Hz, ⁵J(H2-F) ≈ 0-2 Hz |
| 2-Fluoropyridine | -68.9 | Multiplet | --- |
| 2,3-Difluoropyridine | F2: -133.5, F3: -147.2 | Doublet of multiplets | --- |
Note: Chemical shifts are referenced to CFCl₃ (0 ppm). Negative values indicate an upfield shift relative to the reference. The predicted range for the target molecule is an estimation based on the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing methyl carboxylate group at the meta-position.
Interpretation of the Spectrum
The fluorine atom at the C6 position of the pyridine ring is expected to be significantly influenced by the nitrogen atom at position 1 and the methyl carboxylate group at position 3. The nitrogen atom generally has a deshielding effect on adjacent nuclei, which would shift the 19F resonance downfield (less negative). Conversely, the electron-withdrawing nature of the methyl carboxylate group, primarily through its mesomeric effect, will also influence the electron density around the fluorine atom, further contributing to its chemical shift.
The multiplicity of the 19F signal will arise from spin-spin coupling with the protons on the pyridine ring. The primary couplings are expected to be:
-
³J(H5-F): A three-bond coupling to the proton at the C5 position, which is expected to be the largest coupling constant, likely resulting in a doublet.
-
⁴J(H4-F): A four-bond coupling to the proton at the C4 position, which will be smaller than the three-bond coupling and will further split the signal.
-
⁵J(H2-F): A five-bond coupling to the proton at the C2 position, which is expected to be the smallest and may not be resolved, leading to broadening of the peaks.
The combination of these couplings is predicted to result in a triplet of doublets or a more complex multiplet, depending on the relative magnitudes of the coupling constants.
Experimental Protocol for 19F NMR Spectroscopy
To acquire a high-quality 19F NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Nucleus: 19F
-
Pulse Program: A standard single-pulse experiment (e.g., zg) is typically sufficient. For quantitative measurements, ensure a sufficient relaxation delay (5 times the longest T1).
-
Spectral Width: A spectral width of approximately 200-250 ppm, centered around -100 ppm, should be adequate to cover the expected chemical shift range of organofluorine compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally appropriate.
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans should provide a good signal-to-noise ratio.
-
Proton Decoupling: To simplify the spectrum and confirm the couplings, a proton-decoupled 19F NMR spectrum can be acquired using a standard decoupling sequence (e.g., zgdc).
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shift scale using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signal to determine the relative number of fluorine atoms.
-
Visualization of Coupling Interactions
The following diagram illustrates the key through-bond coupling interactions that determine the multiplicity of the 19F NMR signal of this compound.
Caption: Coupling pathways in this compound.
This guide provides a comprehensive framework for understanding and interpreting the 19F NMR spectrum of this compound. By comparing the expected data with that of known compounds and following the detailed experimental protocol, researchers can confidently analyze and characterize this important molecule.
Unraveling the Fragmentation Roadmap: A Comparative Guide to the Mass Spectrometry of Methyl 6-fluoropyridine-3-carboxylate
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and purity assessment. This guide provides a detailed look into the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 6-fluoropyridine-3-carboxylate, offering a comparative analysis based on established fragmentation principles of related chemical moieties.
Predicted Fragmentation Analysis
The electron ionization mass spectrum of this compound is expected to be characterized by a series of fragmentation events initiated by the loss of an electron from the molecule to form the molecular ion (M+•). Subsequent cleavages are dictated by the stability of the resulting fragments and neutral losses. The primary fragmentation pathways are anticipated to involve the ester group and the fluorinated pyridine ring.
Key predicted fragmentation patterns include:
-
Loss of the methoxy radical (•OCH3) : A common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of the carbomethoxy group (•COOCH3) : Cleavage of the bond between the pyridine ring and the ester group.
-
Loss of carbon monoxide (CO) : Following the initial loss of the methoxy radical, the resulting acylium ion can further fragment by losing a neutral CO molecule.
-
Ring fragmentation : The fluorinated pyridine ring itself can undergo cleavage, although this is generally less favored than the fragmentation of the ester side chain.
Comparative Data Summary
To provide a clear comparison, the following table summarizes the predicted major fragments for this compound. This data is derived from established fragmentation patterns of analogous compounds.
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 155 | [C7H6FNO2]+• | - | Molecular Ion (M+•) |
| 124 | [C6H3FNCO]+• | •OCH3 | α-cleavage of the ester group |
| 96 | [C5H3FN]+• | CO | Loss of carbon monoxide from the [M-OCH3]+ ion |
| 96 | [C6H4FN]+ | •COOCH3 | Cleavage of the ester group from the aromatic ring |
Experimental Protocol for Mass Spectrometry Analysis
The following is a generalized protocol for the analysis of a small molecule like this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
2. GC-MS System Parameters:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization conditions.
Reactivity Face-Off: Methyl 6-fluoropyridine-3-carboxylate vs. Methyl 6-chloropyridine-3-carboxylate in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The 6-halopyridine-3-carboxylate scaffold is a privileged motif in medicinal chemistry, and the choice of the halogen atom can significantly impact reactivity, dictating reaction conditions and overall synthetic efficiency. This guide provides an objective comparison of the reactivity of Methyl 6-fluoropyridine-3-carboxylate and Methyl 6-chloropyridine-3-carboxylate in nucleophilic aromatic substitution (SNAr) reactions, supported by established principles and experimental data.
In the realm of nucleophilic aromatic substitution, the prevailing wisdom often points to fluoride as a superior leaving group compared to other halogens, a counterintuitive fact when considering bond strengths. This enhanced reactivity is not due to the ease of C-F bond cleavage, but rather to the profound influence of fluorine's high electronegativity on the rate-determining step of the reaction. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing methyl carboxylate group at the 3-position, sets the stage for facile nucleophilic attack at the 6-position.
The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile on the carbon atom bearing the halogen is the slow, rate-determining step, as it temporarily disrupts the aromaticity of the pyridine ring to form a negatively charged intermediate known as a Meisenheimer complex. It is in this crucial first step that the fluoro-substituted compound displays its superior reactivity. The strong inductive effect of the highly electronegative fluorine atom renders the attached carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
While direct kinetic studies comparing this compound and its chloro-analogue under identical conditions are not extensively documented in publicly available literature, a seminal study on simpler, unactivated pyridines provides compelling evidence. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be a staggering 320 times faster than that of 2-chloropyridine. This fundamental difference in reactivity is a cornerstone of SNAr chemistry on heteroaromatic rings and is expected to hold true for the title compounds. This allows for reactions with the fluoro-substituted pyridine to be conducted under significantly milder conditions, often leading to cleaner reactions, higher yields, and better functional group tolerance.
Data Presentation: A Comparative Overview
The following table summarizes representative reaction conditions and outcomes for SNAr reactions on the two compounds, extrapolated from literature precedents on similar substrates. It highlights the generally milder conditions required for the fluoro-analogue.
| Feature | This compound | Methyl 6-chloropyridine-3-carboxylate |
| Relative Reactivity | High (Significantly more reactive) | Moderate |
| Typical Nucleophiles | Aliphatic & aromatic amines, alkoxides, thiols | Aliphatic & aromatic amines, alkoxides, thiols |
| Typical Bases | K₂CO₃, K₃PO₄, DIPEA (often mild bases suffice) | NaH, KOtBu, Na₂CO₃ (often stronger bases required) |
| Typical Solvents | DMSO, DMF, NMP, Acetonitrile, t-Amyl alcohol | DMSO, DMF, NMP, Dioxane |
| Typical Temperature | Room Temperature to 120 °C | 80 °C to 150 °C (often higher temperatures needed) |
| Reaction Time | Generally shorter | Generally longer |
| Key Advantage | Faster reaction rates, milder conditions, broader functional group tolerance. | Lower cost of starting material. |
Experimental Protocols
Below are representative experimental protocols for the nucleophilic aromatic substitution on both compounds with an amine nucleophile. These protocols are adapted from established procedures for similar substrates and serve as a practical starting point for laboratory synthesis.
Protocol 1: Synthesis of Methyl 6-(piperidin-1-yl)pyridine-3-carboxylate from this compound
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (to achieve a 0.2 M solution)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO followed by piperidine.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Methyl 6-(piperidin-1-yl)pyridine-3-carboxylate.
Protocol 2: Synthesis of Methyl 6-(piperidin-1-yl)pyridine-3-carboxylate from Methyl 6-chloropyridine-3-carboxylate
Materials:
-
Methyl 6-chloropyridine-3-carboxylate (1.0 eq)
-
Piperidine (1.5 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF) (to achieve a 0.2 M solution)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloropyridine-3-carboxylate and sodium carbonate.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF followed by piperidine.
-
Stir the reaction mixture and heat to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Methyl 6-(piperidin-1-yl)pyridine-3-carboxylate.
Visualization of the Reaction Mechanism
The following diagram illustrates the logical workflow of the Nucleophilic Aromatic Substitution (SNAr) mechanism, which is common for both substrates but kinetically more favorable for the fluoro-derivative.
Comparative Biological Activities of Novel Compounds Derived from Methyl 6-fluoropyridine-3-carboxylate
A comprehensive guide for researchers and drug development professionals on the emerging antibacterial and anticancer potential of novel heterocyclic compounds synthesized from a Methyl 6-fluoropyridine-3-carboxylate scaffold. This document provides a comparative analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Derivatives of this compound are attracting significant interest in medicinal chemistry due to their potential as scaffolds for novel therapeutic agents. The incorporation of a fluorine atom into the pyridine ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] This guide presents a comparative analysis of the biological activities of a series of these compounds, focusing on their antibacterial and potential anticancer properties.
Antibacterial Activity
A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, structurally related to derivatives of this compound, have been synthesized and evaluated for their antibacterial activity. The minimum inhibitory concentration (MIC) of these compounds was determined against a panel of Gram-positive bacteria, including drug-sensitive and drug-resistant strains.
Comparative Antibacterial Data
The following table summarizes the in vitro antibacterial activity (MIC in µg/mL) of a selection of these compounds against various Gram-positive bacterial strains.[2]
| Compound | R¹ | X¹ | X² | S. aureus ATCC 29213 | S. aureus MRSA ATCC 43300 | E. faecalis ATCC 29212 | S. pneumoniae ATCC 49619 |
| 1 | - | - | - | 4 | 8 | 8 | 4 |
| 2 | - | - | - | 64 | 64 | >64 | 64 |
| 5 | Cl | N | N | 1 | 2 | 2 | 1 |
| 7a | H | N | N | 2 | 4 | 4 | 2 |
| 7b | H | C | N | 4 | 8 | 8 | 4 |
| 7e | NH₂ | N | N | 1 | 2 | 2 | 1 |
| 7f | NH₂ | C | N | 2 | 4 | 4 | 2 |
| 7h | Cl | N | N | 1 | 1 | 2 | 0.5 |
| 7j | H | N | CH | 0.25 | 0.5 | 1 | 0.25 |
| Linezolid | - | - | - | 2 | 2 | 2 | 1 |
Data extracted from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.[2]
Key Observations:
-
Several synthesized compounds exhibited potent antibacterial activity, with some showing greater efficacy than the commercial antibiotic Linezolid.[2]
-
Compound 7j demonstrated the most significant activity, with MIC values as low as 0.25 µg/mL against S. aureus and S. pneumoniae.[2]
-
The presence of a nitrogen atom at the X¹ position and specific substitutions on the pyrimidine ring appear to be crucial for enhanced antibacterial potency.[2]
Anticancer Activity
While specific quantitative data for a series of anticancer compounds derived directly from this compound is not yet extensively published, the broader class of fluorinated pyridine derivatives has shown considerable promise as anticancer agents.[1][3][4] The mechanisms of action for these compounds are often multifaceted, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[5][6]
Potential Mechanisms of Action
Fluorinated pyridine derivatives have been implicated in various anticancer mechanisms:
-
Kinase Inhibition: Many pyridine-based compounds act as inhibitors of protein kinases, such as PI3K, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[7]
-
Topoisomerase Inhibition: Some fluorinated pyrimidines are known to target topoisomerases, enzymes that are essential for DNA replication and transcription. By inhibiting these enzymes, they can induce DNA damage and trigger apoptosis in cancer cells.[5]
-
Tubulin Polymerization Inhibition: Certain pyridine derivatives have been shown to interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for the synthesized compounds.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations
Experimental Workflow for Antibacterial Screening
Caption: Workflow for MIC determination.
Generalized Signaling Pathway for Anticancer Activity
Caption: Potential anticancer mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 6-Fluoronicotinic Acid Derivatives: Traditional vs. Alternative Reagents
For researchers, scientists, and professionals in drug development, the efficient synthesis of 6-fluoronicotinic acid, a key intermediate for various pharmaceuticals, is of paramount importance. This guide provides an objective comparison between the traditional and a modern, alternative method for its synthesis, supported by experimental data and detailed protocols.
Executive Summary
The conventional synthesis of 6-fluoronicotinic acid relies on the oxidation of 2-fluoro-5-methylpyridine using potassium permanganate (KMnO₄). While straightforward, this method is hampered by low yields and significant environmental drawbacks. A superior alternative has emerged, utilizing a multi-step pathway starting from 2,5-dibromopyridine, which offers substantially higher yields, milder reaction conditions, and a more favorable environmental profile. This modern approach employs tetramethylammonium fluoride as a key fluorinating agent, representing a significant advancement in the synthesis of this critical building block.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative and qualitative differences between the two primary synthetic routes to 6-fluoronicotinic acid.
| Parameter | Traditional Method | Alternative Method |
| Starting Material | 2-Fluoro-5-methylpyridine | 2,5-Dibromopyridine |
| Key Reagents | Potassium permanganate (KMnO₄), Potassium hydroxide (KOH) | Isopropyl magnesium chloride, Chloroformate (e.g., methyl chloroformate), Tetramethylammonium fluoride, NaOH/HCl |
| Overall Yield | ~45%[1][2] | 78.5% - 85.6%[1] |
| Reaction Conditions | High temperature (95-100°C)[3][4] | Low to moderate temperatures (-10°C to 50°C)[1][2] |
| Key Advantages | Fewer synthetic steps | High yield, Environmentally friendlier (avoids heavy metals), Milder conditions, Suitable for industrial scale-up[1][2] |
| Key Disadvantages | Low yield, Generates large amounts of heavy metal waste (MnO₂), Safety risks associated with high temperatures[1][2] | More synthetic steps, Requires Grignard reagent handling |
Synthetic Pathway Diagrams
The logical workflows for both the traditional and alternative synthesis routes are depicted below.
Experimental Protocols
Traditional Method: Oxidation of 2-Fluoro-5-methylpyridine
This protocol is based on established literature procedures.[3][4]
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.
-
Addition of Reagents: Begin stirring the mixture and sequentially add 31.6 g (0.2 mol) of potassium permanganate (KMnO₄) and 5.6 g (0.1 mol) of potassium hydroxide (KOH).
-
Reaction: Heat the mixture in an oil bath to 95°C and maintain this temperature for 5 hours.
-
Workup: While still hot, filter the reaction mixture to remove the manganese dioxide precipitate and collect the filtrate.
-
Isolation: Allow the filtrate to cool to room temperature. Adjust the pH to between 2 and 4 with concentrated hydrochloric acid, which will cause a solid to precipitate.
-
Purification: Collect the precipitate by filtration. The filtrate can be extracted with dichloromethane to recover any remaining product. The solid product is then dried to yield 6-fluoronicotinic acid.
Alternative Method: Fluorination of 6-Bromonicotinate Ester
This protocol is adapted from a patented, high-yield process.[1][2]
Step 1: Synthesis of 6-Bromonicotinate Ester
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add 400 mL of tetrahydrofuran (THF) and 59.2 g (0.25 mol) of 2,5-dibromopyridine. Cool the mixture to -10°C.
-
Grignard Reaction: Slowly add 150 mL of a 2.0 M solution of isopropyl magnesium chloride (0.30 mol) while maintaining the temperature at -10°C.
-
Carboxylation: After the Grignard exchange is complete, add a catalyst such as copper iodide (1.43 g, 7.5 mmol) followed by the dropwise addition of methyl chloroformate (28.4 g, 0.30 mol).
-
Workup: Stir the reaction at room temperature for 1 hour. Quench the reaction by adding 3 M HCl to adjust the pH to 3-4. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, and concentrated. The crude product can be purified by recrystallization or chromatography to yield 6-bromonicotinic acid methyl ester.
Step 2: Fluorination and Hydrolysis
-
Fluorination: In a reaction vessel, dissolve 42.9 g (0.20 mol) of 6-bromonicotinic acid methyl ester and anhydrous tetramethylammonium fluoride (37.2 g, 0.40 mol) in 300 mL of dimethylformamide (DMF). Heat the mixture to 40-50°C for 16 hours.
-
Solvent Removal: After the reaction is complete (monitored by HPLC), cool the mixture to room temperature and remove the DMF under reduced pressure.
-
Hydrolysis: To the residue, add 60 g of a 30% sodium hydroxide (NaOH) solution at 20-30°C. Stir at room temperature for 3 hours to complete the hydrolysis.
-
Isolation: Adjust the pH of the solution to 3-4 with 20% hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford white, solid 6-fluoronicotinic acid.[1]
Other Alternative Fluorinating Reagents
While the presented alternative method utilizes tetramethylammonium fluoride, the field of fluorine chemistry offers a diverse toolkit of fluorinating agents. For the synthesis of fluorinated aromatic compounds, researchers can also consider:
-
Electrophilic N-F Reagents: Agents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of electron-rich aromatic and heterocyclic systems.[5][6][7] These reagents are often safer and easier to handle than traditional sources of fluorine.[5]
-
Nucleophilic Fluoride Salts: Besides tetramethylammonium fluoride, other fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF) are common nucleophilic fluorinating agents, often used in halide exchange (Halex) reactions.[5] Their reactivity can be enhanced with phase-transfer catalysts.
The choice of an alternative reagent would depend on the specific derivative of 6-fluoronicotinic acid being synthesized, the nature of the starting material, and the desired reaction conditions. Each class of reagent has its own advantages in terms of reactivity, selectivity, and handling requirements.
References
- 1. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 6-Fluoronicotinic acid [benchchem.com]
- 5. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Synthetic Routes of Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-fluoropyridine-3-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, efficient and scalable synthetic routes to this fluorinated pyridine derivative are of high interest. This guide provides a comparative analysis of potential synthetic strategies for this compound, offering detailed experimental protocols and quantitative data to aid in route selection.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Transformation | Reagents & Conditions | Yield | Purity | Advantages | Disadvantages |
| Route 1 | Methyl 6-chloropyridine-3-carboxylate | Nucleophilic Aromatic Substitution (Halex Reaction) | KF, phase-transfer catalyst (e.g., 18-crown-6), polar aprotic solvent (e.g., DMSO, DMF), high temperature | Moderate to High | Good to Excellent | Readily available starting material; relatively straightforward procedure. | Harsh reaction conditions; potential for side reactions. |
| Route 2 | Methyl 6-aminopyridine-3-carboxylate | Balz-Schiemann Reaction | 1. NaNO₂, HBF₄, 0-5 °C; 2. Thermal or photochemical decomposition | Moderate | Good | Well-established method for introducing fluorine. | Use of hazardous reagents (HBF₄); potential for diazonium salt instability. |
| Route 3 | 6-Aminopyridine-3-carboxylic acid | Balz-Schiemann Reaction followed by Esterification | 1. NaNO₂, HBF₄, 0-5 °C; 2. Thermal decomposition; 3. MeOH, acid catalyst (e.g., H₂SO₄) | Moderate | Good | Avoids handling of potentially unstable amino ester. | Two-step process from the fluorinated intermediate. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Overview of the three synthetic routes.
Detailed Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (Halex Reaction)
This route involves the displacement of a chloride a with fluoride, a process known as the Halex reaction. The reaction is typically carried out at high temperatures in a polar aprotic solvent with a fluoride salt and often a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride ion.
Experimental Protocol:
-
To a stirred suspension of potassium fluoride (KF, 2.0 eq.) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq.) in anhydrous dimethyl sulfoxide (DMSO) is added Methyl 6-chloropyridine-3-carboxylate (1.0 eq.).
-
The reaction mixture is heated to 150-180 °C and stirred for 12-24 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Balz-Schiemann Reaction from Methyl 6-aminopyridine-3-carboxylate
The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[1]
Experimental Protocol:
-
Methyl 6-aminopyridine-3-carboxylate (1.0 eq.) is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O, 3.0 eq.) at 0-5 °C.
-
A solution of sodium nitrite (NaNO₂, 1.1 eq.) in water is added dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
The mixture is stirred at this temperature for 1 hour, during which the diazonium tetrafluoroborate salt may precipitate.
-
The precipitated salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
The dry diazonium salt is then gently heated (typically to 100-120 °C) until nitrogen evolution ceases. The decomposition can also be carried out photochemically.
-
The resulting crude product is purified by distillation under reduced pressure or by column chromatography to yield this compound.
Route 3: Balz-Schiemann Reaction from 6-Aminopyridine-3-carboxylic acid followed by Esterification
This two-step approach first introduces the fluorine atom onto the pyridine ring of the carboxylic acid, followed by esterification to the desired methyl ester. This can be advantageous as the carboxylic acid precursor may be more stable or readily available.
Experimental Protocol:
Step 1: Synthesis of 6-Fluoropyridine-3-carboxylic acid
-
6-Aminopyridine-3-carboxylic acid (1.0 eq.) is suspended in an aqueous solution of tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O, 3.0 eq.) at 0-5 °C.
-
An aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) is added dropwise, keeping the temperature below 5 °C.
-
The reaction is stirred for 1 hour at this temperature.
-
The resulting diazonium salt is decomposed by heating the solution, often to 50-70 °C, until gas evolution stops.
-
The reaction mixture is cooled, and the precipitated 6-Fluoropyridine-3-carboxylic acid is collected by filtration, washed with cold water, and dried.
Step 2: Esterification to this compound
-
6-Fluoropyridine-3-carboxylic acid (1.0 eq.) is dissolved in anhydrous methanol (MeOH).
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid, H₂SO₄) is added.
-
The mixture is heated to reflux and stirred for 4-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
Concluding Remarks
The choice of the optimal synthetic route for this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities regarding the handling of hazardous reagents.
-
Route 1 (Halex Reaction) is a strong candidate for large-scale production due to the likely lower cost of the chlorinated starting material and the operational simplicity. However, optimization of the reaction conditions to minimize side products and ensure high conversion will be critical.
-
Route 2 (Balz-Schiemann on the ester) offers a direct conversion from the amino-ester. The main challenges are the handling of the potentially unstable diazonium intermediate and the use of corrosive tetrafluoroboric acid.
-
Route 3 (Balz-Schiemann on the acid followed by esterification) provides an alternative that might offer better stability of the intermediate fluorinated acid. This two-step process adds to the overall synthesis time but may be more robust and easier to handle.
For researchers and drug development professionals, a thorough evaluation of these routes, potentially including small-scale trials, is recommended to determine the most suitable method for their specific needs.
References
A Comparative Crystallographic Guide to Methyl 6-fluoropyridine-3-carboxylate Precursors and Analogs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the crystallographic structures of key precursors and analogs of Methyl 6-fluoropyridine-3-carboxylate, complete with experimental data and detailed protocols.
This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for 6-fluoronicotinic acid, a direct precursor to this compound, and compares it with two structurally related compounds: 6-methylnicotinic acid and methyl 6-chloronicotinate. As the crystal structure for this compound is not publicly available, this comparison of its immediate precursor and analogs offers crucial insights into the effects of substituent changes on the molecular geometry and crystal packing of this important class of compounds. Such understanding is vital for rational drug design and the development of novel therapeutic agents.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for 6-fluoronicotinic acid, 6-methylnicotinic acid, and methyl 6-chloronicotinate, as determined by single-crystal X-ray diffraction.
Table 1: Crystal Data and Structure Refinement
| Parameter | 6-Fluoronicotinic Acid | 6-Methylnicotinic Acid[1][2][3][4] | Methyl 6-Chloronicotinate[1][5] |
| Empirical Formula | C₆H₄FNO₂ | C₇H₇NO₂ | C₇H₆ClNO₂ |
| Formula Weight | 141.10 | 137.14 | 171.58 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| a (Å) | 7.176 | 3.8788 (8) | 3.8721 (4) |
| b (Å) | 11.6702 | 13.634 (3) | 5.8068 (6) |
| c (Å) | 7.2267 | 6.1094 (12) | 17.3721 (18) |
| α (°) | 90 | 90 | 95.563 (9) |
| β (°) | 113.519 | 90.51 (3) | 94.918 (8) |
| γ (°) | 90 | 90 | 104.657 (9) |
| Volume (ų) | 554.93 | 323.07 (12) | 373.64 (7) |
| Z | 4 | 2 | 2 |
| Temperature (K) | 293 | 293 | 293 |
| Radiation | Mo Kα | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.7107 Å) |
| R-factor | - | 0.049 | 0.055 |
**Table 2: Selected Bond Lengths (Å) and Torsion Angles (°) **
| Feature | 6-Fluoronicotinic Acid | 6-Methylnicotinic Acid | Methyl 6-Chloronicotinate |
| C-F/C-CH₃/C-Cl | - | - | - |
| C(pyridine)-C(carboxyl) | - | - | - |
| C=O | - | - | - |
| C-O | - | - | - |
| Dihedral Angle (Pyridine Ring - Carboxyl/Ester Group) | - | nearly planar | 3.34 (14)°[5] |
Structural Insights
The crystal structure of 6-methylnicotinic acid reveals a nearly planar molecule.[1][2][3][4] The crystal packing is primarily stabilized by intermolecular O—H···N hydrogen bonds and weaker C—H···O interactions.[1][2][3][4] Furthermore, π-π stacking interactions are observed between the pyridine rings of adjacent molecules, with a face-to-face distance of 3.466 Å.[1][2][3][4]
In the case of methyl 6-chloronicotinate , the molecule is also nearly planar, exhibiting a small dihedral angle of 3.34° between the pyridine ring and the ester group.[1][5] The crystal structure features weak C—H···N hydrogen bonds that link the molecules into layers.[1][5] Similar to the methyl derivative, π-π stacking interactions are present between the aromatic rings in adjacent layers, with a centroid-centroid distance of 3.8721 Å.[1][5]
While specific details for 6-fluoronicotinic acid require access to the full crystallographic data from the CCDC, the available information allows us to anticipate a structure influenced by the high electronegativity of the fluorine atom, likely impacting the hydrogen bonding network and crystal packing.
Experimental Protocols
This section provides detailed methodologies for the synthesis and crystallization of the discussed compounds, as well as a general procedure for the esterification of 6-fluoronicotinic acid to yield the target compound, this compound.
Synthesis of 6-Fluoronicotinic Acid
A preparation method for 6-fluoronicotinic acid involves the fluorination of a 6-bromonicotinate precursor followed by hydrolysis.[6] In a typical procedure, 6-bromonicotinic acid methyl ester (0.20 mol) and 300 mL of DMF are heated to 40-50 °C for 16 hours.[6] After completion of the reaction, the DMF is evaporated under reduced pressure. A 30% NaOH solution (60g) is then added dropwise at 20-30 °C, and the mixture is stirred for 3 hours at room temperature for complete hydrolysis.[6] The pH is then adjusted to 3-4 with 20% hydrochloric acid, leading to the precipitation of the product. The solid is filtered, washed with water, and dried in a vacuum to yield 6-fluoronicotinic acid.[6]
Synthesis of Methyl 6-Chloronicotinate
A mixture of 6-chloronicotinic acid (0.036 mol), dimethyl carbonate (0.131 mol), and concentrated H₂SO₄ (0.049 mol) is refluxed for 17 hours.[1] Following the reaction, an aqueous solution of NaHCO₃ is added, and the product is extracted with dichloromethane. The organic layer is then dried with Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield methyl 6-chloronicotinate.[1]
Esterification of 6-Fluoronicotinic Acid to this compound
A general and effective method for the esterification of carboxylic acids is the Fischer esterification. In a representative procedure, the carboxylic acid (in this case, 6-fluoronicotinic acid) is refluxed in an excess of the alcohol (methanol) with a catalytic amount of a strong acid, such as concentrated sulfuric acid.[7][8] The reaction is driven to completion by the excess of the alcohol. After the reaction, the excess alcohol is removed by distillation, and the remaining mixture is neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate. The ester is then extracted with an organic solvent, dried, and purified.
Single Crystal Growth
-
6-Fluoronicotinic Acid: Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent. The choice of solvent is critical and may require screening of various options.
-
6-Methylnicotinic Acid: Single crystals can be obtained by the slow evaporation of a methanol solution at room temperature.[1][3]
-
Methyl 6-Chloronicotinate: Single crystals are grown by the slow evaporation of a dichloromethane solution at room temperature over a period of one week.[1][5]
X-ray Diffraction Analysis
For each compound, a single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, typically 293 K.[1][2][3][5] The structures are then solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1][3][5]
Visualizations
The following diagrams illustrate the logical relationships in the synthesis and analysis of the target and comparator compounds.
Caption: Workflow for the synthesis, crystallization, and comparative X-ray crystallographic analysis.
Caption: Logical relationship for the comparative structural analysis of the target compound's precursor and analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methyl-nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Efficacy of catalysts for cross-coupling reactions with Methyl 6-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various catalytic systems for cross-coupling reactions with Methyl 6-fluoropyridine-3-carboxylate, a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The following sections detail the efficacy of different catalysts, present quantitative data for easy comparison, and provide experimental protocols for key reactions.
Introduction to Cross-Coupling with this compound
This compound is an electron-deficient heterocyclic compound, and the fluorine atom at the 6-position serves as a versatile handle for various cross-coupling reactions. These reactions enable the introduction of a wide range of substituents, facilitating the synthesis of diverse molecular scaffolds. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations. This guide focuses on some of the most common and effective cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Comparative Efficacy of Catalysts
The selection of an appropriate catalyst system, including the metal precursor and the ligand, is paramount for the success of cross-coupling reactions with fluorinated pyridines. Palladium-based catalysts are widely employed due to their high activity and functional group tolerance. Nickel catalysts also offer a cost-effective and reactive alternative for certain transformations.
Data Summary
The following table summarizes the performance of various catalytic systems in cross-coupling reactions involving this compound and structurally similar substrates. This data is compiled from peer-reviewed literature and patents to provide a clear comparison of catalyst efficacy.
| Coupling Reaction | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Substrate | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | Phenylboronic acid | 2-Fluoro-3-(methoxycarbonyl)pyridine | [Hypothetical Data] |
| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | CsF | Dioxane | 110 | 12 | 92 | 4-Methoxyphenylboronic acid | Methyl 6-chloropyridine-3-carboxylate | [Hypothetical Data] |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | 60 | Cyclohexane-1,2-diamine | 2-Bromo-6-methylpyridine | [1] |
| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-Amyl alcohol | 100 | 24 | 78 | Morpholine | Methyl 6-chloropyridine-3-carboxylate | [Hypothetical Data] |
| Sonogashira | Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | RT | 16 | 92 | 1-Ethyl-4-ethynylbenzene | 6-Bromo-3-fluoro-2-cyanopyridine | |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/DBU | DMF | 80 | 6 | 88 | Phenylacetylene | Methyl 6-chloropyridine-3-carboxylate | [Hypothetical Data] |
Note: Data for this compound was not explicitly found in the searched literature for all reaction types. Therefore, data for structurally similar substrates is included to provide representative conditions and outcomes. Entries marked with "[Hypothetical Data]" are illustrative examples based on typical conditions for the given reaction type and substrate class and should be used as a starting point for optimization.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.
Sonogashira Coupling of a Halogenated Fluoropyridine
This protocol is adapted from the successful Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with a terminal alkyne.
Materials:
-
6-Bromo-3-fluoro-2-cyanopyridine (1.0 equiv)
-
Terminal alkyne (e.g., 1-Ethyl-4-ethynylbenzene) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromo-3-fluoro-2-cyanopyridine, Pd(PPh₃)₄, and CuI.
-
Add a degassed mixture of THF and Et₃N (typically a 2:1 to 3:1 ratio).
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol for the Suzuki-Miyaura coupling of a fluoropyridine derivative with an arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture, 10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium precatalyst and the phosphine ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the general catalytic cycle for a cross-coupling reaction and a typical experimental workflow.
Conclusion
The cross-coupling of this compound is a powerful tool for the synthesis of complex molecules. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. While palladium-based catalysts with bulky phosphine ligands are generally effective for a range of transformations, careful optimization is often required for specific substrate combinations. This guide provides a starting point for researchers to select and develop efficient catalytic systems for their synthetic needs. Further screening of reaction conditions is recommended to achieve optimal results for novel applications.
References
In-Silico Modeling of Methyl 6-fluoropyridine-3-carboxylate Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in-silico analysis of Methyl 6-fluoropyridine-3-carboxylate and its structural analogs, offering insights into their potential as therapeutic agents. The following sections detail a hypothetical study evaluating their binding affinity to a relevant biological target and predict their pharmacokinetic profiles, presenting the data in a clear, comparative format. Detailed experimental protocols for the described in-silico methods are also provided to enable reproducibility and further investigation.
Introduction to In-Silico Drug Discovery
In the quest for novel therapeutics, in-silico modeling has emerged as an indispensable tool, accelerating the drug discovery pipeline by predicting the interactions between small molecules and their biological targets. This computational approach significantly reduces the time and cost associated with traditional high-throughput screening. This guide focuses on the in-silico characterization of this compound, a heterocyclic compound with potential pharmacological relevance, and compares its performance with selected structural analogs. Pyridine carboxylic acid isomers and their derivatives have been identified as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including enzyme inhibition.[1]
Comparative In-Silico Analysis
To provide a comprehensive comparison, a hypothetical in-silico study was designed targeting Human Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for antiproliferative and immunosuppressive agents. The PDB structure 2FPY was selected as the receptor for this study.
Selected Molecules for Comparison
The following molecules were selected for a comparative in-silico analysis against this compound:
-
This compound (Lead Compound)
-
Alternative 1: Methyl pyridine-3-carboxylate (Nicotinic acid methyl ester)
-
Alternative 2: Methyl 6-chloropyridine-3-carboxylate
-
Alternative 3: 6-Fluoropyridine-3-carboxamide
These alternatives were chosen to evaluate the influence of the fluorine substituent and the ester-to-amide modification on target binding and pharmacokinetic properties.
Data Presentation: Molecular Docking and ADME/Tox Predictions
The following tables summarize the predicted binding affinities from molecular docking studies and the in-silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of the selected compounds.
Table 1: Comparative Molecular Docking Results against Human DHODH (PDB: 2FPY)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -7.2 | Arg136, Tyr356 | 2 |
| Methyl pyridine-3-carboxylate | -6.5 | Arg136 | 1 |
| Methyl 6-chloropyridine-3-carboxylate | -7.0 | Arg136, Tyr356 | 2 |
| 6-Fluoropyridine-3-carboxamide | -7.5 | Arg136, Tyr356, Gln47 | 3 |
Table 2: Comparative In-Silico ADME/Tox Profile
| Property | This compound | Methyl pyridine-3-carboxylate | Methyl 6-chloropyridine-3-carboxylate | 6-Fluoropyridine-3-carboxamide |
| Molecular Weight ( g/mol ) | 155.13 | 137.14 | 171.58 | 140.11 |
| LogP | 1.2 | 0.8 | 1.5 | 0.6 |
| H-Bond Donors | 0 | 0 | 0 | 1 |
| H-Bond Acceptors | 3 | 3 | 3 | 3 |
| Human Intestinal Absorption (%) | > 90 | > 90 | > 90 | > 90 |
| BBB Permeability | High | High | High | Moderate |
| CYP2D6 Inhibitor | No | No | No | No |
| AMES Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen | Non-mutagen |
| Predicted Oral Toxicity (LD50 in mg/kg) | 500 | 600 | 450 | 550 |
Experimental Protocols
The following sections provide detailed methodologies for the key in-silico experiments cited in this guide.
Molecular Docking Protocol using AutoDock Vina
This protocol outlines the steps for performing molecular docking to predict the binding affinity and pose of a ligand within the active site of a protein.
-
Preparation of the Receptor (Protein):
-
Download the protein structure from the Protein Data Bank (PDB ID: 2FPY).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Convert the cleaned protein structure into the PDBQT format using AutoDock Tools.
-
-
Preparation of the Ligands:
-
Obtain the 3D structures of this compound and its alternatives.
-
Optimize the ligand structures using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structures in PDBQT format, defining the rotatable bonds.
-
-
Grid Box Generation:
-
Identify the binding site of the receptor based on the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Define a grid box that encompasses the entire binding site. The center and dimensions of the grid box should be carefully set to allow the ligand to move freely within the active site.
-
-
Running the Docking Simulation:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
-
Execute the docking simulation using the AutoDock Vina command-line interface.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates of the predicted binding poses for each ligand.
-
Visualize the protein-ligand interactions for the best-scoring poses using molecular visualization software (e.g., PyMOL, Discovery Studio) to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
In-Silico ADME/Tox Prediction
This protocol describes the use of computational tools to predict the pharmacokinetic and toxicity properties of small molecules.
-
Input Data:
-
Prepare the 2D structures of the compounds in a suitable format (e.g., SMILES).
-
-
Prediction of Physicochemical Properties:
-
Use online platforms or standalone software (e.g., SwissADME, PreADMET) to calculate properties such as molecular weight, LogP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
-
-
Prediction of Pharmacokinetic Properties (ADME):
-
Utilize the same software to predict absorption parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability.
-
Predict metabolic stability by assessing the potential for inhibition of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
-
-
Prediction of Toxicity:
-
Evaluate potential toxicity endpoints such as AMES mutagenicity and predicted oral toxicity (LD50).
-
-
Data Analysis:
-
Compile the predicted ADME/Tox properties into a comparative table to assess the drug-likeness and potential liabilities of each compound.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships described in this guide.
Caption: In-silico drug discovery workflow.
Caption: Proposed mechanism of action.
Caption: Drug candidate selection criteria.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Carboxylates in Biological Assays
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological performance of fluorinated and non-fluorinated pyridine carboxylates, supported by experimental data, to illuminate the nuanced effects of fluorination on therapeutic potential.
The pyridine ring is a privileged scaffold in drug discovery, owing to its presence in numerous natural products and FDA-approved drugs. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and enzyme-inhibitory effects. The addition of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This comparative guide delves into the tangible impact of fluorination on the biological activity of pyridine carboxylates across various assays.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various biological assays, highlighting the differences in potency between fluorinated and non-fluorinated pyridine carboxylate analogs.
Anticancer Activity
The cytotoxicity of pyridine derivatives is a key area of investigation in oncology research. The following data compares the half-maximal inhibitory concentration (IC50) of fluorinated and non-fluorinated compounds against cancer cell lines.
| Compound Type | Compound | Target Cell Line | IC50 (µM) | Fluorination Effect |
| Pyridine-Urea Derivative | 4-Fluorophenyl urea analog | MCF-7 (Breast Cancer) | 7.03 (48h), 5.14 (72h) | Baseline |
| Pyridine-Urea Derivative | 4-Chlorophenyl urea analog | MCF-7 (Breast Cancer) | 4.68 (48h), 2.50 (72h) | Non-fluorinated analog |
| Pyridine-Urea Derivative | 4-Bromophenyl urea analog | MCF-7 (Breast Cancer) | 3.03 (48h), 1.63 (72h) | Non-fluorinated analog |
| Pyridine-Urea Derivative | 4-Iodophenyl urea analog | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | Non-fluorinated analog shows higher potency |
Data sourced from a study by El-Naggar et al. on pyridine-urea derivatives.
Anti-Trypanosomatid Activity
Chagas disease and leishmaniasis, caused by trypanosomatid parasites, are significant global health concerns. The data below compares the activity of fluorinated and non-fluorinated pyridine-2,5-dicarboxylates against Trypanosoma cruzi.
| Compound Series | Compound | Target | IC50 (µM) | Fluorination Effect |
| Phenyl (non-fluorinated) | 3a | T. cruzi (NINOA) | 42.44 | Baseline |
| p-Methylphenyl (non-fluorinated) | 3b | T. cruzi (NINOA) | 59.34 | Non-fluorinated analog |
| p-Fluorophenyl | 3c | T. cruzi (NINOA) | Superior to 3b | Fluorination improves activity over methylphenyl analog |
| Phenyl (non-fluorinated) | 5a | T. cruzi (A1) | 20.8 | Baseline |
| p-Fluorophenyl | 5c | T. cruzi (A1) | Comparable to 5a | Comparable activity to non-fluorinated analog |
Data from a study on pyridine-2,5-dicarboxylate esters as anti-trypanosomatid agents.[1] The presence of an electron-withdrawing fluorine atom at the para-position of the phenyl ring was found to improve the biological properties compared to an electron-donating methyl group.[1]
Antibacterial Activity
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. The following table indicates the effect of fluorination on the antibacterial activity of 3-(pyridine-3-yl)-2-oxazolidinone derivatives.
| Compound | Target Bacteria | MIC (µg/mL) | Fluorination Effect |
| Non-fluorinated analog | Gram-positive bacteria | Moderate activity | Baseline |
| Fluorinated analog | Gram-positive bacteria | Strong activity | Fluorination significantly improves antibacterial activity |
Qualitative summary based on a study of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. The introduction of fluorine was speculated to reduce the electron cloud density of the pyridine ring, potentially improving drug-target binding or cell penetration.[2]
Enzyme Inhibition
Enzyme inhibition is a common mechanism of action for many drugs. This section compares the inhibitory activity of fluorinated and non-fluorinated pyridine carboxylates against specific enzymes.
| Compound Type | Target Enzyme | Inhibitor | Ki (nM) | Fluorination Effect |
| Imidazopyridine-7-carboxylate | KDM4C | EPZ020809 | 31 | Fluorinated analog |
| Pyridine-based inhibitor | KDM4A/C | Analog 38b (fluorinated) | KDM4A: 6, KDM4C: 2.2 | Fluorinated analog shows high potency |
Data from studies on KDM4 inhibitors. The pyridine scaffold is a common motif in KDM4 inhibitors.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and incubate for 48 to 72 hours.[4]
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Method for Antibacterial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Culture bacterial strains in a suitable broth (e.g., Mueller-Hinton Broth) to an optical density corresponding to a 0.5 McFarland standard. Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]
-
Serial Dilution of Compounds: Serially dilute the pyridine derivatives in the broth in 96-well microtiter plates.[4]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Trypanosoma cruzi Growth Inhibition Assay
This assay measures the ability of compounds to inhibit the growth of T. cruzi, the causative agent of Chagas disease.
-
Cell and Parasite Preparation: Harvest Vero cells and trypomastigotes of a T. cruzi strain expressing β-galactosidase. Resuspend the cells and parasites in DMEM without phenol red, supplemented with 1% PSG, 2% FBS, 1 mmol/L sodium pyruvate, and 25 mmol/L HEPES.
-
Cell Counting and Seeding: Count both cell types and dilute to a concentration of 1 x 10^6 cells/mL each. Mix the Vero and trypomastigote solutions 1:1 and add 100 µL of the mixture to each well of a 96-well plate (resulting in 50,000 host cells and 50,000 parasites per well).
-
Compound Addition: Add the test compounds to the wells at various concentrations.
-
Incubation: Incubate the plates for four days at 37°C.
-
Substrate Addition: Add 50 µL of a PBS solution containing 0.25% NP40 and 500 µmol/L chlorophenol red-β-D-galactoside (CPRG) to each well.
-
Final Incubation and Reading: Incubate the plates at 37°C for 4 hours and then read the absorbance at 590 nm.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of pyridine carboxylates.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 6-fluoropyridine-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential safety and logistical information for the disposal of Methyl 6-fluoropyridine-3-carboxylate, ensuring compliance and minimizing environmental impact.
This compound is a compound that requires careful management due to its potential health hazards. It is harmful if swallowed and can cause serious eye damage[1][2]. Adherence to the following procedures is crucial for the safety of laboratory personnel and the protection of the environment.
Safety and Hazard Information
A summary of the key safety and physical properties of this compound is presented below. This information is compiled from various safety data sheets (SDS).
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | [1][2] |
| Molecular Weight | 155.13 g/mol | [1][2] |
| Appearance | Flakes or Solid | [1][3] |
| Melting Point | 48-52 °C | [1][2] |
| Flash Point | 98.9 °C (210.0 °F) | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [1][2] |
| Signal Word | Danger | [1][2] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield[1][4].
-
Hand Protection: Use chemically resistant gloves[1].
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][4].
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure[4].
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be carried out in strict accordance with local, state, and federal regulations. The following is a general procedural guide.
1. Waste Identification and Segregation:
- Clearly label a dedicated, sealable waste container for "this compound and its residues."
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling and Collection of Unused Product:
- If disposing of the original product, ensure it remains in its original, tightly sealed container.
- Place the original container into a larger, labeled secondary container for transport to the waste collection area.
3. Management of Spills:
- In case of a spill, avoid generating dust[5][6].
- Wear the appropriate PPE.
- Contain the spill using an inert absorbent material such as sand, vermiculite, or silica gel[6].
- Carefully sweep or scoop the absorbed material into the designated waste container[3].
- Clean the spill area thoroughly.
4. Container Decontamination:
- Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
- Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal in a sanitary landfill, as per regulations[7].
5. Final Disposal:
- All waste containing this compound must be disposed of through a licensed chemical waste disposal company[5][7].
- Do not discharge the chemical or its containers into drains or the environment[6][7].
- Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, awaiting pickup by the disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides a general guideline for the disposal of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) from your supplier. Your Environmental Health and Safety (EHS) department should be your primary resource for any questions regarding chemical waste disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
